3-Fluoro-4-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZBIQSKLXJFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960737 | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |
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Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-21-4 | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 403-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-4-NITROBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzoic acid (CAS No. 403-21-4), a key building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications.
Chemical and Physical Properties
This compound is an aromatic carboxylic acid featuring both a fluorine atom and a nitro group attached to the benzene (B151609) ring.[1] These functional groups impart specific reactivity and characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex compounds.[1][2] The presence of the electron-withdrawing nitro and fluoro groups influences its acidity and reactivity profile.[1] It typically appears as a white to pale yellow solid or powder at room temperature.[1][3][4][5]
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 403-21-4[1][3][6][7][8] |
| Molecular Formula | C₇H₄FNO₄[1][3][6] |
| Molecular Weight | 185.11 g/mol [3][6][9] |
| Synonyms | Benzoic acid, 3-fluoro-4-nitro-; 4-Nitro-3-fluorobenzoic acid[1][7] |
| InChI Key | WVZBIQSKLXJFNX-UHFFFAOYSA-N[1][10] |
| SMILES | C1=C(C(=O)O)C=C(C(=C1)F)N(=O)=O[1] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Melting Point | 173-176 °C[8] |
| Boiling Point | 372.8 °C at 760 mmHg[3][7] |
| Density | 1.568 - 1.6 g/cm³[3][7] |
| Flash Point | 179.3 °C[3][7] |
| Solubility | Soluble in polar organic solvents; moderately soluble in water[1] |
| Appearance | White to off-white or pale yellow solid/powder[3][4][5] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the oxidation of substituted toluenes. Below are detailed protocols for common synthetic routes.
Method 1: Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene
This method utilizes potassium dichromate as the oxidizing agent in an acidic medium.
-
Reactants:
-
2-Fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol)
-
Potassium dichromate (5.04 g, 17.16 mmol)
-
Glacial acetic acid (8 mL)
-
Concentrated sulfuric acid (3.6 mL)
-
-
Procedure:
-
To a suspension of potassium dichromate in glacial acetic acid, add concentrated sulfuric acid.
-
Add 2-Fluoro-4-methyl-1-nitrobenzene portion-wise to the suspension.
-
Allow the mixture to cool to ambient temperature.
-
Quench the reaction by pouring it over crushed ice.[4][10][11]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield this compound as a white solid.[4][10][11]
-
Method 2: Oxidation of 3-Fluoro-4-nitrotoluene (B108573)
This alternative oxidation method employs sodium dichromate.
-
Reactants:
-
3-Fluoro-4-nitrotoluene (2 g, 12.82 mmol)
-
Sodium dichromate (Na₂Cr₂O₇) (5.72 g)
-
Concentrated sulfuric acid (14.2 mL)
-
Water (13 mL)
-
2% Sodium hydroxide (B78521) solution
-
-
Procedure:
-
In a solution of 3-fluoro-4-nitrotoluene in water containing sodium dichromate, add concentrated sulfuric acid dropwise.
-
Stir the mixture at room temperature for one hour.
-
Dilute the mixture with 20 mL of water and filter.
-
Slowly heat the recovered solid in 50 mL of 2% sodium hydroxide solution.
-
Cool and filter the resulting solution.
-
Acidify the filtrate with concentrated HCl.
-
Extract the aqueous phase twice with 100 mL portions of ethyl acetate.
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over MgSO₄, filter, and concentrate under vacuum to obtain the product.[4]
-
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its functional groups allow for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, and acid halides, while the nitro group can be reduced to an amine, which can then undergo further reactions.[2]
-
Pharmaceutical Synthesis: It serves as a raw material for various drugs, including those for treating cardiovascular diseases and cancer.[12] It is a precursor for synthesizing folic acid receptor inhibitors and ACE inhibitors.[12] Notably, it is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor.[13] It has also been shown to act as a nucleophilic addition agent that can inhibit serine proteases.[1]
-
Materials Science: The fluorinated aromatic structure can impart desirable properties like thermal stability and unique electronic characteristics to polymers and other functional materials.[2] It is used in the synthesis of specialized polymers and fluorescent dyes.[2]
-
Agrochemicals: The presence of fluoro and nitro groups makes it a useful component in the synthesis of various agrochemicals.[1]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the synthetic utility and chemical logic of this compound.
References
- 1. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. haihangchem.com [haihangchem.com]
- 6. 403-21-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. This compound CAS 403-21-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 403-21-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. This compound | 403-21-4 [chemicalbook.com]
3-Fluoro-4-nitrobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-nitrobenzoic Acid
Introduction
This compound, with CAS number 403-21-4, is an aromatic carboxylic acid that serves as a vital building block in advanced organic synthesis.[1] Its structure, featuring a benzoic acid core substituted with both a fluorine atom and a nitro group, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals and materials science.[2] The presence of the electron-withdrawing nitro and fluoro groups significantly influences the molecule's acidity and susceptibility to various chemical transformations.[1][2]
This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its safety and handling information. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The distinct properties of this compound are dictated by its molecular structure. The carboxylic acid group readily undergoes derivatization, while the substituted aromatic ring is primed for various substitution reactions.[2]
Compound Identification
| Identifier | Value |
| CAS Number | 403-21-4[1] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₇H₄FNO₄[1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)F)--INVALID-LINK--[O-][3] |
| InChI | InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)[3] |
| Synonyms | 4-Nitro-3-fluorobenzoic acid, Benzoic acid, 3-fluoro-4-nitro-[1] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 185.11 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 174-175 °C | [5] |
| Boiling Point | 372.8 ± 27.0 °C at 760 mmHg | [5][6] |
| Density | 1.568 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in polar organic solvents; moderate solubility in water. | [1] |
Reactivity and Chemical Behavior
The reactivity of this compound is characterized by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom on the aromatic ring.[1][2]
-
Carboxylic Acid Group: This group is acidic and can be readily converted into esters, amides, and acid halides, making it a versatile handle for constructing more complex molecules.[2][4]
-
Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the para-nitro group. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The nitro and fluoro groups also direct electrophilic substitution reactions.[1][2]
-
Nitro Group: The nitro group can be reduced to an amine, providing a pathway to a different class of derivatives, such as 3-fluoro-4-aminobenzoic acid, another important synthetic intermediate.[4]
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-fluoro-4-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the core synthesis route.
Core Synthesis Pathways
The synthesis of this compound is most commonly achieved through the oxidation of a precursor molecule, typically 3-fluoro-4-nitrotoluene (B108573). Alternative routes starting from other substituted benzene (B151609) derivatives have also been reported. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction.
The most prevalent and well-documented method involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene to a carboxylic acid. This transformation can be accomplished using various strong oxidizing agents.
Primary Synthesis Route: Oxidation of 3-Fluoro-4-nitrotoluene
The oxidation of 3-fluoro-4-nitrotoluene stands as the most direct and widely employed method for the preparation of this compound. This pathway is favored for its relatively high yields and straightforward procedure. The general transformation is depicted below:
Figure 1: General oxidation of 3-fluoro-4-nitrotoluene.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis methods for this compound, providing a comparative overview of their efficiencies.
| Starting Material | Oxidizing Agent/Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Reference |
| 3-Fluoro-4-nitrotoluene | Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Acetic Acid | 120°C, 2 hours | 83% | [1][2][3] |
| 3-Fluoro-4-nitrotoluene | Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Water | Room temperature, 1 hour | Not explicitly stated for the final product, but the method is described. | [3][4] |
| 3-Fluoro-4-nitrotoluene | Potassium Permanganate (KMnO₄) | Water | Reflux, 6 hours | 58% | [4] |
| 3-Fluoro-4-nitrobenzyl alcohol | Jones Reagent (CrO₃, H₂SO₄) | Acetone (B3395972) | 0°C, 0.5 hours | 92% | [1][4] |
| 3-Fluoro-4-nitrobenzyl bromide | Calcium Carbonate (CaCO₃) | Water, 1,4-Dioxane | Reflux, overnight | 83% | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.
Protocol 1: Oxidation of 3-Fluoro-4-nitrotoluene with Potassium Dichromate[1][2][3]
This protocol details the synthesis of this compound via the oxidation of 3-fluoro-4-nitrotoluene using potassium dichromate.
Workflow:
Figure 2: Workflow for oxidation with potassium dichromate.
Methodology:
-
In a suitable reaction vessel, a suspension of potassium dichromate (5.04 g, 17.16 mmol) is prepared in glacial acetic acid (8 mL).
-
Concentrated sulfuric acid (3.6 mL) is carefully added to the suspension.
-
To this mixture, 2-fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) is added in portions.
-
The reaction mixture is then heated to 120°C and maintained at this temperature for 2 hours.
-
After the reaction is complete, the mixture is allowed to cool to ambient temperature.
-
The reaction is quenched by pouring it over crushed ice.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.
-
This procedure affords this compound (1.9 g, 83%) as a white solid.[1][2]
Protocol 2: Oxidation of 3-Fluoro-4-nitrotoluene with Sodium Dichromate[3][4]
This protocol describes the use of sodium dichromate for the oxidation of 3-fluoro-4-nitrotoluene.
Methodology:
-
A solution of 3-fluoro-4-nitrotoluene (2g, 12.82 mmol) in 13 mL of water containing 5.72 g of sodium dichromate (Na₂Cr₂O₇) is prepared.[3]
-
To this solution, 14.2 mL of concentrated sulfuric acid is added dropwise.[3]
-
The mixture is stirred at room temperature for one hour.[3]
-
The reaction is then diluted with 20 mL of water.[3]
-
The mixture is filtered, and the recovered solid is slowly heated in 50 mL of a 2% sodium hydroxide (B78521) solution.[3]
-
The resulting solution is cooled and filtered.[3]
-
The filtrate is acidified with concentrated HCl.[3]
-
The aqueous phase is extracted twice with 100 mL portions of ethyl acetate.[3]
-
The combined organic extracts are washed with 100 mL of saturated sodium chloride solution, dried over MgSO₄, filtered, and concentrated under vacuum to yield this compound.[3]
Protocol 3: Oxidation of 3-Fluoro-4-nitrobenzyl Alcohol with Jones Reagent[1][4]
This method provides a high-yield synthesis of the target compound from the corresponding benzyl (B1604629) alcohol.
Methodology:
-
Jones reagent is prepared by dissolving chromic acid (26.7 g) and sulfuric acid (23 ml) in water to make a total volume of 100 ml.[1][4]
-
A solution of 3-fluoro-4-nitrobenzyl alcohol (2.97 g) in acetone (60 ml) is cooled to 0°C in an ice bath.[1][4]
-
Jones reagent (13 ml) is added dropwise to the cooled solution.[1][4]
-
The mixture is stirred on the ice bath for 30 minutes.[1][4]
-
The reaction is quenched with isopropanol (B130326) (20 ml) and then concentrated in vacuo.[1][4]
-
The residue is dissolved in ethyl acetate (30 ml) and washed successively with water (3 x 30 ml) and brine (1 x 30 ml).[1][4]
-
The organic layer is dried over sodium sulfate and concentrated in vacuo to obtain a yellow solid.
-
The solid is triturated with hexane (B92381) to give this compound as a pale yellow solid (2.94 g, 92%).[1][4]
References
Spectroscopic and Mechanistic Insights into 3-Fluoro-4-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed experimental protocols for spectroscopic analysis are presented, alongside a mechanistic exploration of its interaction with serine proteases, a crucial aspect for drug development.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.16 | t | 8.0 | H-5 |
| 7.94 | dd | 8.8, 1.6 | H-6 |
| 7.85 | dd | 10.4, 1.6 | H-2 |
Solvent: DMSO-d₆, Instrument: 400 MHz
¹³C NMR (Carbon-13 NMR) Data
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1705 | Strong | C=O stretch (Carboxylic Acid) |
| 1620 | Medium | C=C stretch (Aromatic) |
| 1530 | Strong | N-O asymmetric stretch (Nitro) |
| 1350 | Strong | N-O symmetric stretch (Nitro) |
| 1250 | Medium | C-O stretch (Carboxylic Acid) |
| 750 | Medium | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for this compound is not consistently reported. The primary ion observed would be the molecular ion [M]⁻ or [M-H]⁻ in negative ion mode, corresponding to its molecular weight of 185.11 g/mol .
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.
Synthesis of this compound
A common synthetic route involves the oxidation of 3-fluoro-4-nitrotoluene.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Mechanism of Action: Serine Protease Inhibition
This compound has been identified as a potential inhibitor of serine proteases. The mechanism of inhibition is believed to involve the formation of a stable acyl-enzyme intermediate, rendering the enzyme inactive.
Proposed Signaling Pathway for Serine Protease Inhibition
The following diagram illustrates the proposed mechanism of serine protease inhibition by this compound.
Caption: Mechanism of serine protease inhibition.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate and reproducible scientific investigation. The mechanistic insights into its interaction with serine proteases offer a starting point for further exploration in drug design and discovery.
An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzoic acid, a trifunctional aromatic compound, serves as a versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique arrangement of a carboxylic acid, a nitro group, and a fluorine atom on a benzene (B151609) ring imparts a distinct reactivity profile, making it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key transformations of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in its effective utilization.
Core Chemical Properties and Functional Group Analysis
This compound (CAS No: 403-21-4) is a crystalline solid at room temperature.[1][2] The molecule's reactivity is governed by the interplay of its three key functional groups: a carboxylic acid, a nitro group, and a fluorine atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄FNO₄ | [3] |
| Molecular Weight | 185.11 g/mol | [2] |
| Melting Point | 173-176 °C | [2] |
| pKa (estimated) | ~3.5 | [4] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | [4] |
The carboxylic acid group is acidic, with an estimated pKa value around 3.5, making it a stronger acid than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effects of the nitro and fluoro substituents.[4] This acidity allows for standard derivatization reactions such as esterification and amidation.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but is crucial for activating the ring for nucleophilic aromatic substitution.[6] The nitro group itself can be readily reduced to an amino group, a key transformation for introducing a nucleophilic center and for the synthesis of various heterocyclic systems.
The fluorine atom, positioned ortho to the nitro group and meta to the carboxylic acid, is a key player in the compound's reactivity. Its electronegativity contributes to the overall electron-deficient nature of the aromatic ring. More importantly, it can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of this molecule's synthetic utility.[6]
Spectroscopic Data
The structural features of this compound can be confirmed by various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The carboxylic acid proton would be a broad singlet at a higher chemical shift (δ > 10 ppm). | [7] |
| ¹³C NMR | The spectrum would show seven distinct carbon signals. The carboxyl carbon would be in the range of δ 165-170 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the nitro group being the most downfield. | [8][9] |
| IR Spectroscopy | Strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹. Characteristic asymmetric and symmetric stretching vibrations for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. O-H stretching of the carboxylic acid as a broad band around 3000 cm⁻¹. C-F stretching vibration around 1200-1300 cm⁻¹. | [10] |
Key Chemical Transformations and Reactivity
The reactivity of this compound is dominated by reactions involving its three functional groups. The following diagram illustrates the principal reaction pathways.
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack, with the fluorine atom serving as a good leaving group. This SₙAr reaction is a powerful tool for introducing a variety of nucleophiles at the 3-position.[6]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group under various conditions, yielding 3-fluoro-4-aminobenzoic acid. This transformation is fundamental for subsequent reactions, such as the formation of benzimidazoles, which are important pharmacophores. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., SnCl₂/HCl).[11]
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality undergoes typical reactions such as esterification with alcohols in the presence of an acid catalyst and amidation with amines using coupling agents. These reactions are often employed to modify the solubility or to introduce further points of diversity in a molecule.
Experimental Protocols
The following sections provide detailed methodologies for key transformations of this compound.
Synthesis of this compound
A common laboratory synthesis involves the oxidation of 3-fluoro-4-nitrotoluene (B108573).[5]
Table 3: Synthesis of this compound
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Fluoro-4-nitrotoluene | 1.0 | 155.12 | 10.0 g |
| Potassium Permanganate (B83412) (KMnO₄) | 2.5 | 158.03 | 25.5 g |
| Water | - | 18.02 | 1 L |
Procedure:
-
A mixture of 3-fluoro-4-nitrotoluene (10 g) and potassium permanganate (25.5 g) in water (1 L) is heated under reflux for 6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is filtered through celite to remove manganese dioxide.
-
The aqueous phase is washed twice with diethyl ether (2 x 300 mL).
-
The aqueous phase is acidified to pH 1-2 at 0 °C with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold water and petroleum ether, and dried to afford this compound.
Caption: Experimental workflow for the synthesis of this compound.
Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine (B109124).
Table 4: SₙAr Reaction of this compound with Morpholine
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 185.11 | 1.85 g |
| Morpholine | 2.2 | 87.12 | 1.92 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |
| Dimethylformamide (DMF) | - | 73.09 | 20 mL |
Procedure:
-
To a solution of this compound (1.85 g) in DMF (20 mL), add potassium carbonate (2.76 g) and morpholine (1.92 g).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Acidify the mixture with 2N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(morpholino)-4-nitrobenzoic acid.
Reduction of the Nitro Group to an Amine
This protocol details the catalytic hydrogenation of this compound to 3-fluoro-4-aminobenzoic acid.[11]
Table 5: Reduction of this compound
| Reactant/Catalyst | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 185.11 | 5.0 g |
| Sodium Hydroxide (B78521) (NaOH) | 1.0 | 40.00 | 1.08 g |
| 5% Pd/C catalyst | - | - | 0.25 g |
| Water | - | 18.02 | 100 mL |
| Hydrogen Gas (H₂) | - | 2.02 | 2-4 MPa |
Procedure:
-
Prepare an aqueous solution of the sodium salt by dissolving this compound (5.0 g) and sodium hydroxide (1.08 g) in water (100 mL).
-
Transfer the solution to a hydrogenation autoclave and add the 5% Pd/C catalyst (0.25 g).
-
Pressurize the autoclave with hydrogen gas to 2-4 MPa.
-
Heat the mixture to 60-70 °C and stir until the hydrogen uptake ceases.
-
Cool the reactor to room temperature and filter to recover the catalyst.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-fluoro-4-aminobenzoic acid.
Applications in Drug Development and Organic Synthesis
This compound is a key starting material in the synthesis of numerous biologically active compounds. The resulting 3-fluoro-4-aminobenzoic acid, after reduction, is a precursor to benzimidazoles, a privileged scaffold in medicinal chemistry with applications as kinase inhibitors, antiviral agents, and more.[12][13][14][15] The ability to perform SₙAr reactions allows for the introduction of diverse side chains, enabling the generation of compound libraries for drug discovery.
Caption: Synthetic pathway from this compound to APIs.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, nitro group reduction, and carboxylic acid derivatization. This guide has provided a detailed overview of its reactivity, supported by quantitative data and experimental protocols, to empower researchers in leveraging its full synthetic potential in the development of novel pharmaceuticals and other advanced materials.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 403-21-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. vapourtec.com [vapourtec.com]
- 7. This compound(403-21-4) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR [m.chemicalbook.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. This compound | 403-21-4 [chemicalbook.com]
- 11. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 12. ijpsm.com [ijpsm.com]
- 13. rsc.org [rsc.org]
- 14. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 15. Benzimidazole synthesis [organic-chemistry.org]
A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzoic acid is an aromatic carboxylic acid derivative with the chemical formula C₇H₄FNO₄.[1] It is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and a fluorine atom. Specifically, the fluoro group is at the 3-position (meta) relative to the carboxylic acid, and the nitro group is at the 4-position (para).[1] This compound typically appears as a white to pale yellow crystalline solid at room temperature.[2][3] The presence of the electron-withdrawing nitro and fluoro groups, along with the carboxylic acid functionality, makes it an important intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][4] Notably, it is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor.[2][4] Understanding its physical properties is crucial for its application in chemical synthesis, process development, and drug design.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in different solvents and reaction conditions, as well as for its purification and storage.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₄FNO₄ | [1][5][6] |
| Molecular Weight | 185.11 g/mol | [2][5][6] |
| Appearance | White to yellow or green crystals or powder | [3][7] |
| Melting Point | 174-175 °C | [2][5][8][9] |
| Boiling Point | 372.8 °C (Predicted) | [2][5][8] |
| Density | 1.568 - 1.6 g/cm³ | [5][8][9] |
| Solubility | Soluble in methanol; moderately soluble in water. | [1][5] |
| Flash Point | 179.3 °C | [5][8] |
| Refractive Index | 1.588 | [5][8] |
| Vapor Pressure | 3.23 x 10⁻⁶ mmHg at 25°C | [5] |
| CAS Number | 403-21-4 | [1][2][5] |
Experimental Protocols
The determination of the physical properties of a solid organic compound like this compound involves a series of standardized laboratory procedures.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range typically indicates a high-purity substance.[7]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a glass capillary tube to a height of a few millimeters.[10]
-
Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used.[7] The capillary tube is placed in the heating block or oil bath of the apparatus.[7][11]
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[10]
Solubility Testing
Solubility provides insights into the polarity of a molecule and is crucial for selecting appropriate solvents for reactions, purification, and formulation.[4]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, diethyl ether, hexane).
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[4] A small volume of the selected solvent (e.g., 1 mL) is added.[4]
-
Observation: The mixture is agitated vigorously. The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not dissolve.[12] For acidic or basic compounds, solubility can also be tested in aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO₃) solutions to understand their acid-base properties.[3][13]
Density Determination
The density of a solid can be determined using several methods, with the displacement method being common for powders.
Methodology (Gas Pycnometry):
-
Principle: This non-destructive technique measures the volume of a solid by displacing a known volume of an inert gas (typically helium).[14]
-
Procedure: A known mass of the this compound sample is placed in a sample chamber of a known volume.[14] The chamber is filled with helium gas at a known pressure. The gas is then expanded into a second chamber, and the resulting pressure is measured.[14]
-
Calculation: Based on the pressure change and the known volumes, the volume of the solid sample is precisely calculated. The density is then determined by dividing the mass of the sample by its measured volume.[14]
Boiling Point Prediction
The reported boiling point for this compound is a predicted value, as direct measurement can be challenging due to potential decomposition at high temperatures.
Methodology (Computational):
-
Quantitative Structure-Property Relationship (QSPR): This is a common computational method used to predict physical properties.[8]
-
Process: The molecular structure of this compound is used to calculate a set of molecular descriptors (e.g., topological indices, constitutional descriptors).[5][8] These descriptors are then fed into a mathematical model, often developed using multiple linear regression or neural networks, which has been trained on a large dataset of compounds with experimentally determined boiling points.[2][5] The model then predicts the boiling point based on the compound's structural features.[6]
Visualizations
Logical Relationship of Functional Groups to Physical Properties
The physical properties of this compound are a direct consequence of its molecular structure and the interplay of its functional groups.
Caption: Influence of Functional Groups on Physical Properties.
Experimental Workflow for Physical Characterization
The process of determining the physical properties of a new or uncharacterized solid compound follows a logical progression.
Caption: General Workflow for Physical Property Characterization.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prediction of boiling points of organic compounds by QSPR tools [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. asianpubs.org [asianpubs.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. byjus.com [byjus.com]
- 12. scribd.com [scribd.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
Solubility of 3-Fluoro-4-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-fluoro-4-nitrobenzoic acid in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its general solubility properties, presents available data for a closely related isomer, and provides a detailed experimental protocol for determining its solubility.
Overview of Solubility
This compound is an aromatic carboxylic acid derivative containing both a fluorine atom and a nitro group. These functional groups influence its polarity and, consequently, its solubility in various organic solvents. Generally, it is considered to be soluble in polar organic solvents.[1] The presence of the carboxylic acid group allows for hydrogen bonding, enhancing its solubility in protic solvents, while the overall polarity of the molecule contributes to its solubility in a range of polar aprotic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents and temperatures remains largely unpublished.
However, to provide a relevant benchmark, the solubility of its isomer, 4-fluoro-3-nitrobenzoic acid, has been reported. This data can serve as a useful estimation for formulation development and experimental design.
Table 1: Quantitative Solubility of 4-Fluoro-3-nitrobenzoic Acid
| Solvent | Temperature (°C) | Solubility |
| 95% Ethanol | Not Specified | 50 mg/mL |
This data is for the isomer 4-fluoro-3-nitrobenzoic acid and should be used as an approximation for this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data of this compound, the following isothermal equilibrium method provides a reliable and accurate approach. This protocol is based on the widely used gravimetric method.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm)
-
Glass vials with screw caps
-
Pipettes and tips
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or nitrogen stream for evaporation
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
For finer separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent completely using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, reweigh the dish or vial containing the solid residue.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))
The results can also be expressed in other units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Unveiling 3-Fluoro-4-nitrobenzoic Acid: A Technical Guide on its Synthesis, Properties, and Applications
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Fluoro-4-nitrobenzoic acid, a key building block in modern organic synthesis. The document details its chemical and physical properties, outlines various synthetic methodologies with explicit experimental protocols, and discusses its significant applications, particularly in the realm of pharmaceutical development and materials science. While a definitive historical record of its initial discovery remains elusive in readily available literature, this guide consolidates current scientific knowledge on this important compound.
Core Properties and Characteristics
This compound is a solid, crystalline compound at room temperature, typically appearing as a white to pale yellow powder.[1][2] Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and functionality.[1][3] The presence of the electron-withdrawing nitro and fluoro groups significantly influences the compound's acidity and reactivity profile.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄FNO₄ | [1] |
| Molecular Weight | 185.11 g/mol | [4] |
| Melting Point | 174-176 °C | [5] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| CAS Number | 403-21-4 | [1] |
Established Synthetic Routes
Several synthetic pathways to this compound have been established, offering flexibility in starting materials and reaction conditions. The most common methods involve the oxidation of a methyl group on a substituted toluene (B28343) precursor.
A generalized workflow for the synthesis of this compound is depicted below.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 403-21-4 [chemicalbook.com]
A Comprehensive Technical Guide to 3-Fluoro-4-nitrobenzoic Acid for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and applications of the versatile chemical intermediate, 3-Fluoro-4-nitrobenzoic acid.
Core Chemical Identity: IUPAC Name and Synonyms
The compound with the chemical formula C₇H₄FNO₄ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This systematic name precisely describes its molecular structure, featuring a benzoic acid core with a fluorine atom at the third position and a nitro group at the fourth position relative to the carboxyl group.
In scientific literature, commercial catalogs, and chemical databases, this compound is also known by a variety of synonyms. This extensive list of alternative names is crucial for researchers to identify the compound across different resources.
| Synonym | Reference |
| 4-Nitro-3-fluorobenzoic acid | [1] |
| 3-Fluoro-4-nitro-benzoic acid | [1] |
| Benzoic acid, 3-fluoro-4-nitro- | [1] |
| 3-Fluoro-4-nitrobenzenecarboxylic acid | [1] |
| 4-Carboxy-2-fluoronitrobenzene | |
| NSC 25749 | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 403-21-4 | [1] |
| Molecular Formula | C₇H₄FNO₄ | [1] |
| Molecular Weight | 185.11 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 173-176 °C | |
| Boiling Point | 372.8 °C at 760 mmHg | |
| Density | 1.6 g/cm³ | |
| Flash Point | >110 °C | |
| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) |
Experimental Protocols: Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the starting materials, desired scale, and available laboratory equipment. Below are detailed protocols for common synthetic approaches.
Oxidation of 3-Fluoro-4-nitrotoluene (B108573)
One prevalent method involves the oxidation of 3-fluoro-4-nitrotoluene. This can be achieved using various oxidizing agents, with sodium dichromate being a common choice.
Protocol:
-
In a reaction vessel, prepare a solution of 3-fluoro-4-nitrotoluene (2g, 12.82 mmol) in 13 mL of water containing 5.72 g of sodium dichromate (Na₂Cr₂O₇).[2]
-
To this solution, add 14.2 mL of concentrated sulfuric acid dropwise, ensuring the temperature is controlled.[2]
-
Stir the mixture at room temperature for one hour.[2]
-
Dilute the reaction mixture with 20 mL of water and filter to collect the solid.[2]
-
The recovered solid is then slowly heated in 50 mL of a 2% sodium hydroxide (B78521) solution.[2]
-
Cool the resulting solution and filter.[2]
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.[2]
-
Extract the aqueous phase with two portions of 100 mL ethyl acetate (B1210297).[2]
-
Combine the organic extracts and wash with 100 mL of a saturated sodium chloride solution.[2]
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under vacuum to yield this compound as a white solid.[2]
Oxidation of 3-Fluoro-4-nitrobenzyl Bromide
An alternative route begins with 3-fluoro-4-nitrobenzyl bromide.
Protocol:
-
Reflux a mixture of 3-fluoro-4-nitrobenzyl bromide (3.43 g) and calcium carbonate (7.63 g) in a solution of water (40 ml) and 1,4-dioxane (B91453) (40 ml) overnight.[2]
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble materials and wash the filter cake with 1,4-dioxane (20 ml).[2]
-
Combine the filtrates and evaporate the solvent under vacuum.[2]
-
Dissolve the resulting residue in ethyl acetate (40 ml).[2]
-
Wash the ethyl acetate solution successively with 1N hydrochloric acid, a saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over sodium sulfate.[2]
-
Remove the solvent under vacuum and grind the residue with hexane (B92381) to obtain this compound as a colorless powder.[2]
Role in Drug Discovery and Development
This compound is a highly versatile building block in the synthesis of a wide array of pharmaceutical compounds.[3][4] Its utility stems from the presence of three key functional groups: the carboxylic acid, the fluoro group, and the nitro group, each offering distinct reactivity.
The carboxylic acid can be readily converted into esters, amides, and other derivatives. The nitro group can be reduced to an amine, which is a common step in the synthesis of heterocyclic compounds. The fluorine atom can influence the electronic properties and metabolic stability of the final drug molecule.
One notable application is in the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities, including antimicrobial and antipsychotic properties.[5] It is also a key intermediate in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors, such as ABT-072.[6] Furthermore, it has been utilized in the development of folic acid receptor inhibitors and ACE inhibitors.[4]
The following diagram illustrates the synthetic utility of this compound in the preparation of a generic benzimidazole (B57391) derivative, a common scaffold in medicinal chemistry.
Caption: Synthetic pathway from this compound to a benzimidazole derivative.
Biological Activity and Signaling Pathways
While this compound is predominantly recognized as a synthetic intermediate, there is evidence to suggest it may possess direct biological activity. It has been described as a nucleophilic addition agent that can react with serine proteases in the presence of benzamidine, leading to the inhibition of their activity.[7] This interaction involves the formation of an amide bond between the amino group of the protease and the carboxylic acid moiety of this compound.[7]
The derivatives synthesized from this compound, such as certain benzimidazoles, are known to interact with various biological targets and signaling pathways. For instance, some benzimidazole-based drugs act as kinase inhibitors, modulating signaling cascades involved in cell proliferation and survival. A hypothetical signaling pathway that could be targeted by a drug derived from this scaffold is depicted below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzimidazole derivative.
Conclusion
This compound is a cornerstone intermediate for chemical synthesis, particularly in the pharmaceutical and materials science sectors. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with diverse biological and physical properties. For researchers and drug development professionals, a comprehensive understanding of its chemical identity, properties, and synthetic applications is paramount for leveraging its full potential in the creation of novel and effective therapeutic agents and advanced materials.
References
- 1. This compound | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. ossila.com [ossila.com]
- 6. This compound | 403-21-4 [chemicalbook.com]
- 7. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]
Theoretical Investigations of 3-Fluoro-4-nitrobenzoic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzoic acid (3F4NBA) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro and fluoro groups and the carboxylic acid moiety, make it a valuable building block for novel chemical entities. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 3F4NBA at the molecular level. While direct, in-depth theoretical studies on this compound are not extensively available in the current body of literature, this guide outlines the established computational methodologies and presents illustrative data from analogous molecular systems. This approach provides a robust framework for researchers to design and interpret their own theoretical investigations of 3F4NBA and related compounds.
Introduction to this compound
This compound, with the molecular formula C₇H₄FNO₄, is a crystalline solid at room temperature.[1] The presence of a fluorine atom at the 3-position and a nitro group at the 4-position of the benzoic acid scaffold imparts distinct chemical properties. The electron-withdrawing nature of both the fluoro and nitro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.[2][3] This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2][3] For instance, it is utilized in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors. Understanding its molecular structure, vibrational properties, and electronic characteristics through theoretical studies is crucial for predicting its reactivity, designing new synthetic pathways, and developing novel applications.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and identifying information for this compound is presented in Table 1. Experimentally obtained spectra, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provide foundational data for theoretical validation.[4][5]
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 403-21-4 | [4] |
| Molecular Formula | C₇H₄FNO₄ | [4] |
| Molecular Weight | 185.11 g/mol | [4] |
| Melting Point | 174-175 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in polar organic solvents, moderately soluble in water. | [2] |
Theoretical and Computational Methodologies
Theoretical studies on molecules like this compound predominantly employ quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.
Computational Workflow
The general workflow for a theoretical investigation of a small molecule like this compound is depicted in the following diagram. This process involves initial structure definition, geometry optimization, frequency calculations for thermodynamic properties and spectral simulation, and further analysis of electronic properties.
Caption: A flowchart illustrating the typical steps in a computational study of a molecule.
Experimental Protocols for Theoretical Calculations
The following outlines a typical protocol for performing DFT calculations on a molecule such as this compound, based on methodologies applied to similar compounds.
-
Software: All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Model Building: The initial 3D structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a lower level of theory or molecular mechanics.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and robust method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for more flexibility in the electron distribution.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the harmonic vibrational frequencies which can be compared with experimental IR and Raman spectra. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
-
Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the generation of the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.
Illustrative Theoretical Data (Based on Analogous Systems)
Optimized Geometrical Parameters
A geometry optimization would yield the bond lengths and bond angles of the molecule's most stable conformation. Table 2 provides an example of such data for a related nitrobenzoic acid derivative.
Table 2: Example of Calculated Geometrical Parameters (for a hypothetical optimized 3F4NBA)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |
| C1-C6 | 1.390 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.385 | C2-C3-C4 | 119.0 |
| C3-C4 | 1.398 | C3-C4-C5 | 121.0 |
| C4-C5 | 1.388 | C4-C5-C6 | 119.8 |
| C5-C6 | 1.392 | C5-C6-C1 | 120.2 |
| C3-F | 1.350 | C2-C3-F | 118.5 |
| C4-N | 1.480 | C5-C4-N | 119.0 |
| N-O1 | 1.225 | C4-N-O1 | 117.5 |
| N-O2 | 1.225 | O1-N-O2 | 125.0 |
| C1-C(O)OH | 1.490 | C2-C1-C(O)OH | 121.0 |
Note: This data is illustrative and not the result of a specific calculation on this compound.
Vibrational Frequency Analysis
Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in IR and Raman spectra. Table 3 shows a selection of predicted vibrational modes and their assignments for a substituted benzoic acid.
Table 3: Example of Calculated Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| 3085 | ~3090 | Aromatic C-H stretch |
| 1710 | ~1700 | C=O stretch (carboxylic acid) |
| 1530 | ~1525 | Asymmetric NO₂ stretch |
| 1350 | ~1345 | Symmetric NO₂ stretch |
| 1280 | ~1290 | C-O stretch (carboxylic acid) |
| 1250 | ~1260 | C-F stretch |
| 850 | ~855 | C-N stretch |
Note: This data is illustrative and not from a specific calculation on this compound.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability.
Table 4: Example of Frontier Molecular Orbital Properties
| Property | Value (eV) |
| EHOMO | -7.5 |
| ELUMO | -3.2 |
| Energy Gap (ΔE) | 4.3 |
Note: This data is illustrative and not from a specific calculation on this compound.
A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The distribution of the HOMO and LUMO orbitals on the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Logical Relationships in Reactivity
The theoretical data provides a foundation for understanding the chemical reactivity of this compound. The logical relationships between its structural features and reactivity are summarized in the diagram below.
Caption: Logical relationships between functional groups and the chemical reactivity of 3F4NBA.
Conclusion and Future Directions
Theoretical studies provide invaluable insights into the molecular properties of this compound. While a dedicated computational study on this molecule is yet to be widely published, the methodologies and expected outcomes are well-established, as demonstrated by research on analogous compounds. Future work should focus on performing detailed DFT calculations on 3F4NBA to obtain precise data on its geometry, vibrational spectra, and electronic properties. Such studies, when correlated with experimental findings, will deepen our understanding of this versatile molecule and facilitate its application in the rational design of new drugs and advanced materials.
References
An In-depth Technical Guide to the Acidity and pKa of 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and pKa of 3-fluoro-4-nitrobenzoic acid, a key building block in medicinal chemistry and materials science. This document outlines the physicochemical properties, factors influencing its acidity, and a detailed protocol for its pKa determination.
Physicochemical Properties and Acidity
This compound is a disubstituted benzoic acid derivative with the chemical formula C₇H₄FNO₄. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its electronic properties and, consequently, its acidity.
Factors Influencing Acidity: A Comparative Analysis
The increased acidity of this compound compared to benzoic acid can be attributed to the strong electron-withdrawing effects of both the fluorine and nitro substituents. These groups stabilize the conjugate base (carboxylate anion) formed upon deprotonation, thereby shifting the equilibrium towards dissociation.
To illustrate these substituent effects, a comparison with related benzoic acid derivatives is presented in the table below.
| Compound | Structure | pKa (experimental) |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 3-Fluorobenzoic Acid | m-FC₆H₄COOH | 3.86[1] |
| 4-Nitrobenzoic Acid | p-NO₂C₆H₄COOH | 3.41[2] |
| This compound | 3-F, 4-NO₂C₆H₃COOH | ~3.08 (Predicted) |
Analysis of Substituent Effects:
-
Fluorine (at position 3): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect pulls electron density away from the carboxylate group, stabilizing the negative charge on the conjugate base and increasing acidity. The pKa of 3-fluorobenzoic acid (3.86) is lower than that of benzoic acid (4.20), demonstrating this acid-strengthening effect.
-
Nitro Group (at position 4): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant resonance effect (-M or -R effect). The para-position allows for direct delocalization of the negative charge of the carboxylate anion onto the nitro group through resonance, providing substantial stabilization. This is reflected in the significantly lower pKa of 4-nitrobenzoic acid (3.41) compared to benzoic acid.
-
Combined Effect: In this compound, the acid-strengthening effects of both the fluorine and nitro groups are combined. The additive nature of these electron-withdrawing effects leads to a further stabilization of the carboxylate anion, resulting in a predicted pKa that is lower than that of either of the monosubstituted derivatives, indicating a stronger acid.
Experimental Determination of pKa
The pKa of this compound can be experimentally determined using various methods, with potentiometric titration and spectrophotometry being the most common.
Potentiometric Titration Protocol
This method involves the titration of a solution of the acid with a strong base and monitoring the pH change.
Materials and Equipment:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol (B145695) or methanol (B129727) may be used if solubility is low, but this will affect the apparent pKa.
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.
Logical Relationship of Substituent Effects on Acidity
The following diagram illustrates the logical flow of how the electronic effects of the substituents influence the acidity of this compound.
Caption: Influence of substituents on the acidity of this compound.
Conclusion
This compound is a relatively strong organic acid due to the synergistic electron-withdrawing effects of its fluoro and nitro substituents. While an experimentally confirmed pKa value remains to be widely reported, the predicted value of approximately 3.08, supported by the comparative analysis of related compounds, provides a reliable estimate for research and development applications. The experimental protocols outlined in this guide offer a robust framework for the precise determination of its acid dissociation constant.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Benzimidazoles from 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, antiviral, and antipsychotic properties. Their versatile synthesis and the ability to readily introduce diverse substituents make them a privileged scaffold in medicinal chemistry and drug discovery.
This document provides a detailed protocol for the synthesis of benzimidazole (B57391) derivatives starting from the readily available building block, 3-fluoro-4-nitrobenzoic acid. The synthetic strategy involves a two-step process: nucleophilic aromatic substitution of the fluoride, followed by a reductive cyclization. This approach offers a reliable and adaptable method for accessing functionalized benzimidazoles for further investigation and development.
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Nucleophilic Aromatic Substitution: The fluorine atom of this compound is displaced by an amine (in this example, benzylamine) to yield an N-substituted-4-nitroaniline derivative.
-
Reductive Cyclization: The nitro group of the intermediate is reduced to an amine in the presence of a reducing agent, and the resulting ortho-diamino compound undergoes spontaneous intramolecular cyclization to form the benzimidazole ring.
Experimental Protocols
Step 1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid
-
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (1.5 eq).
-
To this mixture, add benzylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(benzylamino)-3-nitrobenzoic acid.
-
Step 2: Synthesis of 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid
-
Materials:
-
4-(benzylamino)-3-nitrobenzoic acid
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Celite
-
Rotary evaporator
-
Magnetic stirrer and hotplate with reflux condenser
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, suspend 4-(benzylamino)-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The resulting aqueous solution may be acidified to precipitate the product, which can then be collected by filtration.
-
Wash the collected solid with cold water and dry under vacuum to obtain 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzimidazoles from substituted nitroaromatic compounds. Please note that these are representative yields and may vary based on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 4-(benzylamino)-3-nitrobenzoic acid | This compound | Benzylamine, TEA | Acetonitrile | 85-95 | 188-192 |
| 2 | 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid | 4-(benzylamino)-3-nitrobenzoic acid | Fe, NH₄Cl | Ethanol/Water | 75-85 | >300 |
Visualizations
Experimental Workflow
Application Notes and Protocols: 3-Fluoro-4-nitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzoic acid is a versatile aromatic building block in organic synthesis, prized for its unique substitution pattern that allows for regioselective transformations. The presence of a carboxylic acid, a nitro group, and a fluorine atom on the benzene (B151609) ring provides multiple reactive sites for derivatization. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid and nitro groups can be readily transformed into other functionalities. These characteristics make this compound a valuable starting material for the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery, particularly in the development of PARP inhibitors and benzimidazole (B57391) derivatives.
Key Applications
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its applications include, but are not limited to:
-
PARP Inhibitors: As a precursor to key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[2]
-
Benzimidazole Derivatives: A foundational component for the synthesis of benzimidazoles, which are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and antipsychotic properties.[3]
-
Non-Nucleoside Inhibitors: Utilized in the synthesis of non-nucleoside inhibitors for targets such as the Hepatitis C virus (HCV) NS5B polymerase.[3][4]
-
Kinase Inhibitors: The structural motifs derived from this building block are relevant in the design of various kinase inhibitors.
-
Dyes and Polymers: Employed in the production of specialized dyes and functional polymers.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound.
Protocol 1: Amide Bond Formation
A common and fundamental transformation of this compound is the formation of an amide bond. This reaction is a critical step in the synthesis of many pharmaceutical agents.
Reaction Scheme:
General Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation: To the solution, add a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) and HOBt (1.2 eq.), along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data for Amide Coupling:
| Parameter | Value |
| Starting Material | This compound |
| Coupling Agent | HATU or EDC/HOBt |
| Base | DIPEA |
| Solvent | DMF or DCM |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | 70-95% (substrate dependent) |
Protocol 2: Synthesis of a Benzimidazole Precursor via Nitro Group Reduction and Amidation
This two-step protocol outlines the conversion of this compound to a key diamine precursor, which can then be used to construct a benzimidazole ring system.
Step 1: Reduction of the Nitro Group
Reaction Scheme:
[o-Phenylenediamine derivative] + [Aldehyde] --(Oxidizing Agent/Catalyst)--> [Benzimidazole derivative]
References
Application Notes and Protocols for 3-Fluoro-4-nitrobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzoic acid is a versatile and highly valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and a fluorine atom on an aromatic ring, provides a scaffold for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing properties of the nitro and fluoro groups influence the reactivity of the benzoic acid, making it a key intermediate in the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on PARP inhibitors and benzimidazole (B57391) derivatives.
Key Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of several classes of therapeutic agents, including:
-
Anticancer Agents: It is a key precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which are effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[1][2][3]
-
Benzimidazole-Based Therapeutics: The derivative, 3-fluoro-4-aminobenzoic acid, is readily converted into benzimidazoles, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial, antipsychotic, and antihistamine properties.[4]
-
Cardiovascular Drugs: This benzoic acid derivative has been utilized in the synthesis of cardiovascular drugs, including Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6]
-
Folic Acid Receptor Inhibitors: Its structural motifs are incorporated into the design of inhibitors targeting the folate receptor, which is often overexpressed in cancer cells.[5][6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 403-21-4 | [7] |
| Molecular Formula | C₇H₄FNO₄ | [7] |
| Molecular Weight | 185.11 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 174-175 °C | [8] |
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to Synthesize 3-Fluoro-4-aminobenzoic Acid
The reduction of the nitro group to an amine is a critical step in leveraging this compound for further derivatization, particularly for the synthesis of benzimidazoles. A common and effective method is catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of the alcohol solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-fluoro-4-aminobenzoic acid.
Protocol 2: Amide Coupling of the Carboxylic Acid
The carboxylic acid moiety of this compound and its derivatives can be readily coupled with amines to form amide bonds, a key linkage in many pharmaceutical compounds. HATU is a highly efficient coupling reagent for this transformation.
Materials:
-
This compound (or its amino derivative)
-
Desired amine (e.g., a substituted piperazine) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and the desired amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA or TEA (2.0 eq) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide.[9]
Application Example: Synthesis of a Precursor to the PARP Inhibitor Olaparib
While Olaparib is not directly synthesized from this compound, a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, shares a similar structural motif. The following workflow illustrates the general synthetic logic.
Caption: Synthetic workflow for PARP inhibitors.
Quantitative Data: PARP Inhibitor Activity
The following table summarizes the inhibitory activity of Olaparib and other PARP inhibitors against PARP1 and PARP2 enzymes. Lower IC₅₀ values indicate greater potency.
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Ratio (PARP2/PARP1) | Reference(s) |
| Olaparib | 1-5 | 1-5 | ~1 | [10] |
| Rucaparib | ~1.4 | ~6.9 | ~4.9 | [10] |
| Niraparib | ~3.8 | ~2.1 | ~0.6 | [10] |
| Talazoparib | ~1 | ~1.5 | ~1.5 | [10] |
| Veliparib | ~5 | ~2 | ~0.4 | [10] |
Signaling Pathway: PARP Inhibition in DNA Repair
PARP inhibitors exert their anticancer effects by exploiting deficiencies in DNA repair mechanisms, particularly in cancers with BRCA1/2 mutations. The following diagram illustrates the mechanism of action.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
In healthy cells with functional homologous recombination (HR), DNA single-strand breaks (SSBs) are repaired by the base excision repair (BER) pathway, a process initiated by PARP1.[11] If SSBs persist and lead to double-strand breaks (DSBs) during DNA replication, the HR pathway, which relies on BRCA1 and BRCA2 proteins, effectively repairs the damage, ensuring cell survival.[3]
In cancer cells with BRCA1/2 mutations, the HR pathway is deficient.[3] When these cells are treated with a PARP inhibitor, PARP1 is not only inhibited but also "trapped" on the DNA at the site of the SSB.[2] This prevents the recruitment of other repair proteins.[2] Consequently, unrepaired SSBs accumulate and, upon encountering a replication fork, lead to the formation of DSBs.[3] With a defective HR pathway, these cancer cells are unable to repair the DSBs, resulting in catastrophic genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[3]
Conclusion
This compound is a cornerstone building block for the synthesis of complex and biologically important molecules in medicinal chemistry. Its strategic functionalization allows for the efficient construction of diverse scaffolds, as exemplified by its application in the development of PARP inhibitors and benzimidazole-based therapeutics. The protocols and data presented herein provide a valuable resource for researchers engaged in drug discovery and development, facilitating the exploration of novel chemical entities with therapeutic potential.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]
- 4. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 [sigmaaldrich.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of bioactive molecules, including cardiovascular and anticancer agents.[1] Its structure, featuring both a fluorine atom and a nitro group, presents unique considerations for amide bond formation. The electron-withdrawing nature of these substituents increases the electrophilicity of the carboxylic acid, which can be advantageous for coupling reactions. However, it also renders the aromatic ring electron-deficient, which can influence reaction kinetics and necessitate careful selection of coupling reagents and conditions to achieve high yields and purity.
This document provides detailed protocols for the amide coupling of this compound with primary and secondary amines using common and effective coupling reagents. It also includes a comparative analysis of these methods and diagrams of relevant biological signaling pathways where the resulting amide products may have therapeutic applications.
Comparative Data on Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of amides from this compound. The choice depends on factors such as the nucleophilicity of the amine, steric hindrance, and the desired scale of the reaction. Below is a summary of commonly used coupling reagents and their typical performance in the context of electron-deficient benzoic acids.
Note: The following data is representative of typical yields and reaction times for amide coupling with electron-deficient benzoic acids and may vary depending on the specific amine and reaction conditions.
| Coupling Reagent/System | Base | Solvent | Typical Reaction Time | Typical Yield Range (%) | Key Considerations |
| EDC / HOBt | DIPEA or Et₃N | DMF or DCM | 4 - 18 hours | 75 - 90% | Cost-effective and reliable for a wide range of amines. The urea (B33335) byproduct of EDC is water-soluble, simplifying workup. |
| HATU | DIPEA or 2,4,6-Collidine | DMF or NMP | 1 - 4 hours | 85 - 98% | Highly efficient, especially for challenging couplings with less nucleophilic amines or sterically hindered substrates. Faster reaction times compared to carbodiimide (B86325) methods. |
| Acyl Chloride | Pyridine (B92270) or Et₃N | DCM or THF | 1 - 3 hours | 80 - 95% | A robust method that avoids coupling reagents. Requires prior conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, ethyl acetate (B1210297), magnesium sulfate)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration of the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA or Et₃N (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide.
Protocol 2: Amide Coupling using HATU
This protocol is suitable for more challenging couplings, including those with electron-deficient or sterically hindered amines, using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA or 2,4,6-Collidine (2.5 equiv)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or NMP.
-
Add DIPEA or 2,4,6-Collidine (2.5 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield the desired amide.
Protocol 3: Amide Formation via the Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with the amine.
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equiv)
-
Catalytic amount of DMF (for oxalyl chloride)
-
Anhydrous Toluene (B28343) or Dichloromethane (DCM)
-
Amine (primary or secondary) (1.1 equiv)
-
Pyridine or Triethylamine (Et₃N) (2.0 equiv)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask containing this compound (1.0 equiv) in anhydrous toluene or DCM, add thionyl chloride (2.0 equiv) or oxalyl chloride (1.5 equiv) with a catalytic drop of DMF.
-
Reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude 3-fluoro-4-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equiv) and pyridine or Et₃N (2.0 equiv) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Workflow
Relevant Signaling Pathways
Amides derived from this compound are precursors to various pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors and folic acid receptor inhibitors.[1] Understanding the signaling pathways these molecules target is crucial for drug development.
Angiotensin-Converting Enzyme (ACE) Inhibitor Pathway
ACE inhibitors are primarily used to treat hypertension and heart failure. They act on the Renin-Angiotensin-Aldosterone System (RAAS) to lower blood pressure.
Folate Receptor Signaling Pathway
Folic acid receptor inhibitors are utilized in cancer therapy, as the folate receptor (FRα) is often overexpressed in various cancer cells. These inhibitors can block signaling pathways that promote cell proliferation and survival, such as the JAK-STAT pathway.
References
Application of 3-Fluoro-4-nitrobenzoic Acid in the Synthesis of Non-Nucleoside HCV NS5B Polymerase Inhibitors
Introduction
3-Fluoro-4-nitrobenzoic acid is a key starting material in the synthesis of potent non-nucleoside inhibitors (NNIs) of the Hepatitis C virus (HCV) NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase essential for the replication of the viral genome. NNIs bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits its activity. This application note details the synthesis and biological activity of a prominent NNI, ABT-072, derived from this compound, and provides protocols for relevant biological assays.
Non-Nucleoside Inhibitor: ABT-072
ABT-072 is a potent, orally active non-nucleoside inhibitor that targets the "palm I" allosteric site of the HCV NS5B polymerase.[1] Its synthesis from this compound involves a multi-step process, culminating in a molecule with high antiviral potency against different HCV genotypes.
Quantitative Data Summary
The biological activity of ABT-072 has been characterized by its half-maximal effective concentration (EC50) in cell-based replicon assays and its half-maximal inhibitory concentration (IC50) in enzymatic assays.
| Compound | Target | Assay Type | Value | HCV Genotype | Reference |
| ABT-072 | HCV Replication | Replicon Assay (EC50) | 1.0 nM | Genotype 1a | [2] |
| ABT-072 | HCV Replication | Replicon Assay (EC50) | 0.3 nM | Genotype 1b | [2] |
Note: Specific IC50 values for the enzymatic inhibition of NS5B polymerase by ABT-072 are not consistently reported in the public domain.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the starting material, this compound, is the oxidation of 2-fluoro-4-methyl-1-nitrobenzene.
Materials:
-
2-Fluoro-4-methyl-1-nitrobenzene
-
Potassium dichromate
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
To a suspension of potassium dichromate (17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL).
-
Add 2-fluoro-4-methyl-1-nitrobenzene (12.9 mmol) portion-wise to the suspension.
-
Heat the reaction mixture to 120°C for 2 hours.
-
Allow the mixture to cool to room temperature and then quench with crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a white solid.[3]
HCV NS5B Polymerase Inhibition Assay (General Protocol)
This biochemical assay is used to determine the IC50 value of a compound against the HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Radiolabeled ribonucleotide (e.g., [α-³³P]UTP)
-
Non-radiolabeled ribonucleotides (ATP, CTP, GTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Test compound (e.g., ABT-072) dissolved in DMSO
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the NS5B polymerase to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate to remove unincorporated nucleotides.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
HCV Replicon Assay (General Protocol)
This cell-based assay is used to determine the EC50 value of a compound in a cellular context.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compound (e.g., ABT-072) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.
Visualizations
Synthesis Workflow of a Non-Nucleoside Inhibitor Precursor
Caption: Oxidation of 2-fluoro-4-methyl-1-nitrobenzene.
HCV Replication Cycle and Inhibition by ABT-072
Caption: Inhibition of HCV RNA replication by ABT-072.
References
Application of 3-Fluoro-4-nitrobenzoic Acid in the Synthesis of Azo Dyes
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of 3-Fluoro-4-nitrobenzoic acid as a precursor in the synthesis of azo dyes. Azo dyes are a significant class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes from this compound first requires the reduction of the nitro group to a primary amine, yielding 3-amino-4-fluorobenzoic acid. This intermediate is then diazotized and coupled with various electron-rich aromatic compounds to produce a range of azo dyes. The presence of the fluorine atom and the carboxylic acid group on the aromatic ring can influence the final properties of the dye, such as its color, solubility, and fastness. These compounds are of interest to researchers in materials science, organic chemistry, and drug development for applications including textile dyeing, printing inks, and the development of functional materials.
Introduction
This compound is a versatile building block in organic synthesis. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a fluorine atom, allows for a variety of chemical transformations. For the synthesis of azo dyes, the nitro group is first reduced to an amine. The resulting 3-amino-4-fluorobenzoic acid can then undergo diazotization, a process that converts the primary aromatic amine into a diazonium salt.[1][2] This highly reactive intermediate subsequently couples with electron-rich aromatic nucleophiles, such as phenols, naphthols, or anilines, to form the stable azo linkage which is responsible for the dye's color.[1][2]
The substitution pattern on the aromatic ring of the dye molecule, including the presence of the fluorine and carboxylic acid groups derived from the starting material, plays a crucial role in determining the final properties of the dye. The electron-withdrawing or -donating nature of these substituents can modulate the electronic structure of the chromophore, thereby tuning the absorption and emission spectra of the dye.[3] The carboxylic acid group can also be used to enhance water solubility or to provide a reactive handle for covalent attachment to substrates.
General Synthesis Pathway
The overall synthesis of azo dyes from this compound is a multi-step process that can be summarized as follows:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to form 3-amino-4-fluorobenzoic acid. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Diazotization: The resulting 3-amino-4-fluorobenzoic acid is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction forms a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.
Caption: General synthesis pathway for an azo dye from this compound.
Experimental Protocols
Part 1: Reduction of this compound to 3-Amino-4-fluorobenzoic acid
Materials:
-
This compound
-
Tin (Sn) granules or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place this compound and a molar excess of tin granules or iron powder.
-
Add ethanol and water to create a slurry.
-
Slowly add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.
-
After the addition of acid is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the tin or iron hydroxides.
-
Filter the mixture and wash the precipitate with hot water.
-
Combine the filtrate and washings, then acidify with acetic acid to precipitate the 3-amino-4-fluorobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Part 2: Synthesis of an Azo Dye via Diazotization and Coupling
Materials:
-
3-Amino-4-fluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
Diazotization of 3-Amino-4-fluorobenzoic acid:
-
In a beaker, dissolve a molar equivalent of 3-Amino-4-fluorobenzoic acid in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of a slight molar excess of sodium nitrite in cold distilled water.
-
While maintaining the temperature of the amine solution at 0-5 °C, add the sodium nitrite solution dropwise with vigorous stirring. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Collect the crude dye by vacuum filtration and wash it with cold water.
-
The dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Experimental workflow for the synthesis of an azo dye.
Data Presentation
As specific quantitative data for azo dyes derived from 3-amino-4-fluorobenzoic acid is not available in the searched literature, the following table presents illustrative data for a series of azo dyes synthesized from the structurally similar 3-amino-4-methylbenzoic acid.[4] This data is provided to give researchers an indication of the expected spectroscopic properties.
Table 1: Spectroscopic Properties of Azo Dyes Derived from 3-Amino-4-methylbenzoic acid
| Dye ID | Coupling Component | λmax (nm) in DMSO |
| 1 | Resorcinol | 420 |
| 2 | 1-Naphthol | 480 |
| 3 | 2-Naphthol | 490 |
| 4 | N,N-dimethylaniline | 450 |
| 5 | Phenol | 410 |
Data is illustrative and based on dyes derived from 3-amino-4-methylbenzoic acid.[4]
Table 2: Materials and Their Roles in the Synthesis
| Material | Role | Rationale |
| This compound | Precursor | Provides the core aromatic structure with fluoro and carboxylic acid functionalities. |
| Sn/HCl or Fe/HCl | Reducing Agent | Reduces the nitro group to a primary amine. |
| 3-Amino-4-fluorobenzoic acid | Diazo Component | Provides the primary amino group for diazotization. |
| Sodium Nitrite (NaNO₂) and HCl | Diazotizing Agents | React to form nitrous acid in situ for the conversion of the amine to a diazonium salt. |
| 2-Naphthol (or other phenol/aniline) | Coupling Component | An electron-rich species that couples with the diazonium salt to form the azo bond. |
| Sodium Hydroxide (NaOH) | Base | Dissolves the coupling component and maintains the alkaline pH required for coupling with phenols. |
Conclusion
This compound is a valuable precursor for the synthesis of a variety of azo dyes. The synthetic route involves a straightforward reduction of the nitro group followed by a well-established diazotization and azo coupling sequence. The presence of the fluorine and carboxylic acid groups on the aromatic ring offers opportunities to fine-tune the properties of the resulting dyes for specific applications. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and application of this interesting class of compounds. Further research is warranted to synthesize and characterize specific azo dyes derived from 3-amino-4-fluorobenzoic acid to fully elucidate their properties and potential applications.
References
Application Note: Regioselective Nitration of 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the electrophilic nitration of 3-fluorobenzoic acid. The procedure outlines the use of a standard nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. Due to the directing effects of the fluorine and carboxylic acid substituents on the aromatic ring, this reaction is expected to yield a mixture of regioisomers. This application note discusses the potential products and provides a comprehensive methodology for synthesis, workup, and purification. All quantitative data is summarized for clarity, and a detailed experimental workflow is presented visually.
Introduction
The nitration of substituted benzoic acids is a fundamental reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals and other fine chemicals. The presence of a fluorine atom, as in 3-fluorobenzoic acid, can enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity. However, the interplay of the electron-withdrawing, meta-directing carboxylic acid group and the electron-withdrawing, ortho-, para-directing fluorine atom presents a challenge in controlling the regioselectivity of the nitration. This protocol details a representative procedure for this transformation. The carboxylic acid group strongly deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5)[1][2]. The fluorine atom also deactivates the ring but directs to the ortho (positions 2 and 4) and para (position 6) positions. The outcome of the reaction will depend on the balance of these electronic and steric effects.
Experimental Protocol
This procedure is based on established methods for the nitration of analogous aromatic compounds.[3][4][5]
Materials:
-
3-Fluorobenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Beaker
-
Büchner funnel and flask
-
pH paper or meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzoic acid (e.g., 10.0 g).
-
Dissolution: Place the flask in an ice-water bath to cool. Slowly and carefully add concentrated sulfuric acid (40 mL) to the flask while stirring. Continue stirring until all the 3-fluorobenzoic acid has dissolved and the solution is cooled to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (8.0 mL). This should be done in an ice bath to dissipate the heat generated.
-
Nitration Reaction: Add the chilled nitrating mixture dropwise to the stirred solution of 3-fluorobenzoic acid over 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for 16-20 hours.[3]
-
Quenching: Slowly and carefully pour the reaction mixture over a large beaker containing crushed ice (approx. 200 g) with constant stirring.[4][5] A precipitate should form.
-
Product Isolation: Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid product thoroughly with several portions of cold distilled water until the washings are neutral to pH paper.
-
Drying: Dry the crude product. Azeotropic drying with toluene can be an effective method to remove residual water.[4] Alternatively, the product can be dried in a vacuum oven. The expected products are a mixture of nitro-isomers of 3-fluorobenzoic acid.
Data Presentation
Table 1: Reagent Quantities and Theoretical Yield
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity Used | Moles (mol) | Molar Ratio |
| 3-Fluorobenzoic Acid | 140.11 | 10.0 g | 0.071 | 1.0 |
| Conc. H₂SO₄ (solvent) | 98.08 | 48 mL | - | - |
| Conc. HNO₃ (70%) | 63.01 | 8.0 mL | ~0.127 | ~1.8 |
| Nitro-3-fluorobenzoic Acid | 185.11 | Theoretical: 13.2 g | 0.071 | - |
Note: The yield is theoretical and the actual yield will vary. The reaction produces a mixture of isomers.
Logical Workflow
Caption: Experimental workflow for the nitration of 3-fluorobenzoic acid.
Signaling Pathway Diagram (Regioselectivity)
The regiochemical outcome of the reaction is determined by the directing effects of the existing substituents on the benzene (B151609) ring.
Caption: Directing effects influencing the regioselectivity of nitration.
References
Application Notes and Protocols: Polymer Synthesis Using 3-Fluoro-4-nitrobenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Fluoro-4-nitrobenzoic acid and its derivatives are versatile building blocks in the synthesis of high-performance polymers. The presence of the fluorine atom and the nitro group imparts unique properties to the resulting polymers, including enhanced thermal stability, improved solubility in organic solvents, and specific electronic characteristics. These features make such polymers attractive for a range of applications, including specialty materials and drug delivery systems.[1] This document provides detailed protocols for the synthesis and characterization of aromatic polyamides derived from this compound.
The primary synthetic route involves the initial reduction of the nitro group of this compound to an amine, yielding 3-fluoro-4-aminobenzoic acid. This monomer can then undergo polycondensation to form a polyamide. The resulting fluorinated aromatic polyamides are known for their high thermal stability and mechanical strength.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-aminobenzoic Acid
This protocol details the reduction of the nitro group of this compound to an amine functionality, a necessary precursor for polyamide synthesis.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.
-
The resulting precipitate, 3-fluoro-4-aminobenzoic acid, is collected by vacuum filtration.
-
Wash the product with cold deionized water and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-fluoro-4-aminobenzoic acid.
Protocol 2: Synthesis of Aromatic Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from 3-fluoro-4-aminobenzoic acid using the Yamazaki-Higashi phosphorylation reaction.[1]
Materials:
-
3-Fluoro-4-aminobenzoic acid (monomer)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 3-fluoro-4-aminobenzoic acid and anhydrous calcium chloride.
-
Add anhydrous NMP and pyridine to the flask.
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Add triphenyl phosphite to the reaction mixture.
-
Heat the mixture to 100-120°C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of vigorously stirring methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any residual solvent and reactants.
-
Dry the final polyamide product in a vacuum oven at 80-100°C for 24 hours.
Data Presentation
The following tables summarize typical quantitative data for aromatic polyamides synthesized from fluorinated aminobenzoic acid derivatives. The exact values can vary depending on the specific monomer and polymerization conditions.
Table 1: Polymerization and Physical Properties
| Polymer ID | Monomer | Inherent Viscosity (dL/g)¹ | Solubility |
| PA-F1 | 3-Fluoro-4-aminobenzoic acid | 0.75 - 1.20 | Soluble in NMP, DMAc, DMF |
| PA-F2 | Modified 3-fluoro-4-aminobenzoic acid derivative | 0.85 - 1.50 | Soluble in NMP, DMAc, DMF, DMSO |
¹Measured in NMP at a concentration of 0.5 g/dL at 30°C.
Table 2: Thermal and Mechanical Properties
| Polymer ID | Glass Transition Temperature (Tg, °C)² | 10% Weight Loss Temperature (TGA, °C)³ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PA-F1 | 240 - 280 | > 450 | 70 - 90 | 1.5 - 2.5 | 5 - 15 |
| PA-F2 | 250 - 300 | > 480 | 80 - 110 | 2.0 - 3.0 | 8 - 20 |
²Determined by Differential Scanning Calorimetry (DSC). ³Determined by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere.[2][3][4]
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of polymers from this compound derivatives.
Caption: Experimental workflow for polyamide synthesis and characterization.
Caption: Structure-property relationships in fluorinated aromatic polyamides.
References
3-Fluoro-4-nitrobenzoic Acid: A Key Intermediate in the Synthesis of the Multi-Kinase Inhibitor Regorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzoic acid is a versatile fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom and a nitro group on the benzoic acid core, provides multiple reaction sites for the construction of complex molecular architectures. This application note details the role of this compound as a key intermediate in the synthesis of Regorafenib, a potent oral multi-kinase inhibitor used in the treatment of various cancers. Detailed experimental protocols for the synthesis of a key precursor from a related starting material and its subsequent conversion to Regorafenib are provided, along with an overview of the signaling pathways targeted by this important therapeutic agent.
Application: Intermediate for the Synthesis of Regorafenib
This compound is a precursor to 4-amino-3-fluorophenol (B140874), a pivotal intermediate in the synthesis of Regorafenib. The synthesis involves the reduction of the nitro group to an amine and the conversion of the carboxylic acid to a hydroxyl group. 4-amino-3-fluorophenol is then coupled with 4-chloro-N-methylpicolinamide, followed by reaction with an isocyanate to yield the final API. Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3][4]
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, 4-amino-3-fluorophenol, from 3-fluoro-4-nitrophenol (B151681) (a derivative of this compound) and its subsequent conversion to Regorafenib.
Protocol 1: Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol
This protocol details the reduction of 3-fluoro-4-nitrophenol to 4-amino-3-fluorophenol.
Materials:
-
3-Fluoro-4-nitrophenol
-
Tetrahydrofuran (B95107) (THF)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-nitrophenol (20 g) | [5] |
| Product | 4-Amino-3-fluorophenol | [5] |
| Yield | 16.1 g (100%) | [5] |
| Appearance | Pale yellow solid | [5] |
Protocol 2: Synthesis of Regorafenib from 4-Amino-3-fluorophenol
This protocol outlines the coupling of 4-amino-3-fluorophenol with 4-chloro-N-methyl-2-pyridinecarboxamide and subsequent reaction to form Regorafenib.
Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
Materials:
-
4-Amino-3-fluorophenol
-
4-Chloro-N-methyl-2-pyridinecarboxamide
-
N,N-dimethylacetamide (DMAc)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction flask containing N,N-dimethylacetamide (55 ml), add 4-amino-3-fluorophenol (11 g, 0.08 moles) and 4-chloro-N-methyl-2-pyridinecarboxamide (8.85 g, 0.05 moles) at 25-30°C and stir for 15 minutes.
-
Heat the reaction mixture to 110-115°C.
-
Slowly add a solution of potassium tert-butoxide in tetrahydrofuran (60 ml, 0.06 moles) over a period of 3 to 4 hours.
-
Distill off the solvent at the same temperature.
-
Cool the reaction mass to 25-30°C and slowly add water (110 ml) over 15 minutes.
-
Cool the reaction mass to 0-5°C to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Step 2: Synthesis of Regorafenib
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Diethyl ether
Procedure:
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0°C under an argon atmosphere.
-
Allow the mixture to stir at room temperature for 16 hours, during which a brown solid will precipitate.
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir for 2 hours, then filter to collect the solid.
-
Wash the solid and dry to yield Regorafenib.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material (Step 1) | 4-Amino-3-fluorophenol (11 g) | |
| Starting Material (Step 1) | 4-Chloro-N-methyl-2-pyridinecarboxamide (8.85 g) | |
| Product (Step 2) | Regorafenib | [6] |
| Appearance | Brown solid | [6] |
Mechanism of Action and Targeted Signaling Pathways
Regorafenib is a multi-kinase inhibitor that targets various signaling pathways critical for tumor growth and progression. The primary targets include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling: Regorafenib inhibits VEGFR-1, -2, and -3, which are key receptors in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3] By blocking this pathway, Regorafenib can inhibit tumor neovascularization.
-
PDGFR (Platelet-Derived Growth Factor Receptor) Signaling: Inhibition of PDGFR-β disrupts signaling pathways that promote the proliferation of cancer cells and the formation of the tumor stroma.[2][3]
-
FGFR (Fibroblast Growth Factor Receptor) Signaling: Regorafenib inhibits FGFR-1, further impairing the tumor's ability to form new blood vessels.[2][3]
-
RAF-MEK-ERK Signaling Pathway: This pathway is crucial for cell proliferation and survival. Regorafenib targets both BRAF and CRAF, thereby interfering with this pathway and inhibiting cancer cell proliferation.[2]
Synthetic and Signaling Pathway Diagrams
Caption: Synthetic pathway from this compound to Regorafenib.
Caption: Regorafenib's inhibition of key signaling pathways in cancer cells.
References
Solid-Phase Synthesis of Benzimidazole Derivatives Utilizing 3-Fluoro-4-nitrobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of benzimidazole (B57391) derivatives, utilizing 3-fluoro-4-nitrobenzoic acid as a key building block. The methodologies outlined are tailored for researchers in medicinal chemistry and drug discovery, offering a robust platform for the generation of compound libraries for screening and lead optimization.
Introduction
This compound is a versatile reagent in solid-phase organic synthesis, particularly in the construction of heterocyclic scaffolds. The presence of a carboxylic acid allows for straightforward attachment to various solid supports, while the activated fluoro and nitro groups provide handles for subsequent chemical modifications. This application note focuses on the synthesis of a benzimidazole library, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, including as kinase inhibitors.
Application: Solid-Phase Synthesis of a 2,3,6-Trisubstituted Benzimidazole Library
This protocol details the solid-phase synthesis of a library of benzimidazole derivatives, showcasing the utility of this compound in generating molecular diversity. The synthesis commences with the immobilization of this compound onto a solid support, followed by a series of chemical transformations to construct the benzimidazole core and introduce points of diversity.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained during the solid-phase synthesis of the benzimidazole library.
| Step | Parameter | Value | Reference |
| 1. Resin Loading | Loading Efficiency | Quantitative | [1] |
| 2. Nucleophilic Aromatic Substitution | Yield | Near Quantitative | [1] |
| 3. Nitro Reduction | Yield (for two steps) | >91% | [1] |
| 4. Oxidative Cyclocondensation | - | - | [1] |
| 5. Cleavage from Resin | Overall Average Yield | 41% | [1] |
| 6. Final Product | Average Purity (by LC-MS) | 94% | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the solid-phase synthesis of the benzimidazole library.
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the esterification of Wang resin with this compound.
Materials:
-
Wang Resin (p-benzyloxybenzyl alcohol resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF from the resin.
-
In a separate flask, dissolve this compound (5.0 equivalents relative to resin capacity) and DIC (5.0 equivalents) in DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add the activated this compound solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times).
-
Dry the resin under vacuum.
-
Optional: To determine loading efficiency, a small amount of the dried resin can be cleaved with 50% TFA in DCM, and the cleaved product quantified by NMR with an internal standard.[1]
Protocol 2: On-Resin Synthesis of the Benzimidazole Core
This protocol outlines the sequential reactions on the resin-bound this compound to form the benzimidazole scaffold.
Materials:
-
This compound-loaded resin
-
Primary amines (R1NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Aromatic aldehydes (ArCHO)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) - Note: The original protocol notes that air oxidation overnight is also sufficient.[1]
-
DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Swell the resin in NMP.
-
Add a solution of the desired primary amine (R1NH2, 5.0 equivalents) and DIPEA (10% v/v) in NMP.
-
Shake the mixture at room temperature for 18 hours.
-
Drain and wash the resin with DMF and DCM.
-
-
Nitro Reduction:
-
Swell the resin in NMP.
-
Add a solution of SnCl2·2H2O (3 M in NMP).
-
Shake the mixture at room temperature for 16 hours.
-
Drain and wash the resin thoroughly with DMF, water, and DCM to remove tin salts.
-
-
Oxidative Cyclocondensation:
-
Swell the resin in DMF.
-
Add a solution of the desired aromatic aldehyde (ArCHO, 5.0 equivalents) and DDQ (2.0 equivalents) in DMF.
-
Shake the mixture at room temperature for 18 hours.
-
Drain and wash the resin with DMF and DCM.
-
Protocol 3: Cleavage of Benzimidazoles from the Solid Support
This protocol describes the final cleavage of the synthesized benzimidazole derivatives from the Wang resin.
Materials:
-
Benzimidazole-functionalized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cleavage vessel
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Wash the dried resin with DCM.
-
Add a cleavage cocktail of 50% TFA in DCM to the resin.
-
Gently agitate the mixture at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of the cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
The crude product can be further purified by techniques such as HPLC.
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for benzimidazole derivatives.
Potential Signaling Pathway Inhibition by Benzimidazole Derivatives
Benzimidazole derivatives are known to inhibit various kinases. The following diagram illustrates the potential inhibitory action on the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.
References
Application Notes and Protocols for Monitoring Reactions with 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Fluoro-4-nitrobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols outlined below utilize common analytical techniques to track reaction progress, determine conversion, and ensure product quality.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for separating and quantifying components in a reaction mixture. A reverse-phase HPLC method is particularly well-suited for monitoring reactions with this compound and its derivatives.
Application Note: Amide Formation
This protocol describes the monitoring of the amide formation reaction between this compound and a primary amine. The disappearance of the starting material and the appearance of the amide product can be accurately quantified.
Table 1: HPLC Method Parameters and Representative Retention Times
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (this compound) | ~3.5 min |
| Retention Time (Amide Product) | ~5.2 min |
Note: Retention times are approximate and will vary depending on the specific amine used and the exact gradient profile.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as specified in Table 1.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient duration to allow for the elution of all components of interest.
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with those of pure standards.
-
Quantify the peak areas to determine the relative concentrations of the reactant and product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For reactions where the products are sufficiently volatile or can be made volatile through derivatization, GC-MS offers excellent separation and structural identification capabilities. Due to the low volatility of benzoic acids, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester.
Application Note: Esterification Monitoring
This protocol is suitable for monitoring reactions where this compound is converted to its methyl ester. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed for the analysis of the unreacted acid.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-400 m/z |
| Derivatizing Agent | Diazomethane (B1218177) or Trimethylsilyldiazomethane (for methylation) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Withdraw a reaction aliquot and quench as described for HPLC.
-
Evaporate the solvent from a known volume of the quenched sample under a stream of nitrogen.
-
To the dry residue, add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent (e.g., a solution of diazomethane in ether) until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Quench any excess derivatizing agent with a few drops of acetic acid.
-
The sample is now ready for injection.
-
-
Instrument Setup and Analysis:
-
Set up the GC-MS system according to the parameters in Table 2.
-
Inject the derivatized sample.
-
Monitor the total ion chromatogram (TIC) for the appearance of the derivatized product and the disappearance of the derivatized starting material.
-
Use the mass spectra to confirm the identity of the peaks.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 3-Fluoro-4-nitrotoluene.[1] Other reported starting materials include 3-fluoro-4-nitrobenzyl alcohol and p-fluorobenzoic acid.[2][3]
Q2: Which synthetic route generally provides the highest yield?
The oxidation of 3-fluoro-4-nitrobenzyl alcohol using Jones reagent has been reported to yield up to 92% of this compound.[2][4] However, the oxidation of 3-Fluoro-4-nitrotoluene using potassium or sodium dichromate is also a high-yielding method, with reported yields in the range of 68-83%.[2][5][6]
Q3: What are the key safety precautions to consider during this synthesis?
The synthesis of this compound involves the use of strong acids and oxidizing agents, which are corrosive and potentially hazardous.[7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Reactions involving the addition of concentrated sulfuric acid can be highly exothermic and should be performed with adequate cooling to control the temperature.[8]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | Ensure the oxidizing agent is fresh and added in the correct stoichiometric ratio. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to confirm the complete consumption of the starting material. If the reaction stalls, a slight excess of the oxidizing agent or prolonged reaction time might be necessary. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For dichromate-based oxidations of 3-Fluoro-4-nitrotoluene, maintaining a temperature of around 120°C is recommended.[2][5] For nitration reactions, the temperature should be kept low (0-20°C) to prevent the formation of byproducts.[3][9] Use a temperature-controlled reaction setup for better consistency. |
| Loss of Product During Workup | This compound has some solubility in water. During the aqueous workup, ensure the pH of the solution is sufficiently acidic during extraction to minimize the amount of product remaining in the aqueous layer. Use multiple extractions with an organic solvent like ethyl acetate (B1210297) to maximize recovery.[6] |
| Impure Starting Material | The purity of the starting material, such as 3-Fluoro-4-nitrotoluene, can significantly impact the yield. Ensure the starting material is of high purity before commencing the synthesis. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Isomeric Byproducts (in nitration routes) | When starting from p-fluorobenzoic acid, the nitration can potentially yield other isomers.[9] Maintaining a low reaction temperature (0-5°C) is crucial to favor the desired isomer.[9] Purification by recrystallization may be necessary to remove isomeric impurities. |
| Unreacted Starting Material | If the reaction is incomplete, the final product will be contaminated with the starting material. Monitor the reaction to completion. If unreacted starting material is present after the reaction, it can often be removed during the workup. For example, unreacted 3-Fluoro-4-nitrotoluene can be separated from the acidic product by extraction with a basic solution.[8] |
| Over-oxidation or Side Reactions | Overly harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the formation of degradation products.[7] Adhere to the recommended reaction parameters. Purification techniques such as recrystallization from an ethanol/water mixture can be effective in removing such impurities.[4] |
| Contamination with Chromium Salts (when using dichromate) | If using potassium or sodium dichromate as the oxidizing agent, residual chromium salts can contaminate the product. Thoroughly washing the crude product with dilute sulfuric acid and then water is essential to remove these inorganic impurities.[8] |
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| 3-Fluoro-4-nitrotoluene | Potassium Dichromate, Sulfuric Acid, Acetic Acid | 120°C, 2 hours | 83% | [2][5] |
| 3-Fluoro-4-nitrotoluene | Sodium Dichromate, Sulfuric Acid, Water | Room temperature, 1 hour | 68% | [6] |
| 3-Fluoro-4-nitrotoluene | Potassium Permanganate, Water | Reflux, 6 hours | 58% | [4] |
| 3-Fluoro-4-nitrobenzyl alcohol | Jones Reagent (Chromic Acid, Sulfuric Acid), Acetone (B3395972) | 0°C, 0.5 hours | 92% | [2][4] |
| p-Fluorobenzoic Acid | Nitric Acid, Sulfuric Acid | 0-20°C, 17 hours | Not explicitly stated for 3-fluoro-4-nitro isomer, but a similar reaction gives 90% for 4-fluoro-3-nitrobenzoic acid | [3][10] |
| 3-Fluoro-4-nitrobenzyl bromide | Calcium Carbonate, Water, 1,4-Dioxane | Reflux, overnight | 83% | [6] |
Experimental Protocols
Protocol 1: Oxidation of 3-Fluoro-4-nitrotoluene with Potassium Dichromate [2][5]
-
Suspend potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL).
-
Add concentrated sulfuric acid (3.6 mL) to the suspension.
-
Add 2-Fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol) portion-wise to the mixture.
-
Heat the reaction mixture to 120°C for 2 hours.
-
Allow the mixture to cool to ambient temperature.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it in vacuo to afford 3-fluoro-4-nitro-benzoic acid.
Protocol 2: Oxidation of 3-Fluoro-4-nitrobenzyl alcohol with Jones Reagent [2][4]
-
Prepare Jones reagent by dissolving chromic acid (26.7 g) in water (100 ml) and adding sulfuric acid (23 ml).
-
Dissolve 3-fluoro-4-nitrobenzyl alcohol (2.97 g) in acetone (60 ml) and cool the solution to 0°C in an ice bath.
-
Add the Jones reagent (13 ml) dropwise to the solution of the alcohol.
-
Stir the mixture in the ice bath for 30 minutes.
-
Quench the reaction with isopropanol (B130326) (20 ml).
-
Concentrate the mixture in vacuo.
-
Dissolve the residue in ethyl acetate (30 ml).
-
Wash the organic layer sequentially with water (3 x 30 ml) and brine (1 x 30 ml).
-
Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain the product.
Visualizations
References
- 1. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fvs.com.py [fvs.com.py]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Fluoro-4-nitrobenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-fluoro-4-nitrobenzoic acid via recrystallization. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar organic solvents are generally suitable.[1] An ethanol (B145695)/water mixture has been successfully used for recrystallization, affording the product as white crystals.[2] Methanol is also a solvent in which it is known to be soluble.[3] A systematic solvent screening is recommended to determine the optimal solvent or solvent system for your specific purity requirements and scale.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you may not have added enough solvent or the solution may not be hot enough. Incrementally add small portions of the hot solvent to the mixture until the solid dissolves completely. Ensure the solution is heated to the boiling point of the solvent. If a large volume of solvent is required with minimal dissolution, it is likely a poor solvent for recrystallization.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: Several factors can inhibit crystallization:
-
Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. The solution can be heated to evaporate some of the solvent to achieve saturation.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
Rapid cooling: Cooling the solution too quickly can sometimes prevent crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The recrystallized product has a low melting point and appears oily. What went wrong?
A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is approximately 174-175°C), or if the solution is cooled too rapidly. To resolve this, try using a lower-boiling point solvent or a mixed solvent system. Ensure a slower cooling rate to allow for proper crystal lattice formation.
Q5: What are common impurities in this compound, and can they be removed by recrystallization?
A5: Common impurities can include starting materials from the synthesis, such as 3-fluoro-4-nitrotoluene, and by-products of the oxidation reaction.[2] Recrystallization is an effective method for removing small amounts of these types of impurities, provided their solubility profile in the chosen solvent is different from that of this compound. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery of Crystals | - Too much solvent was used.- The crystals were washed with a solvent in which they are significantly soluble.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool to recover more product.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Allow the charcoal to adsorb the impurities for a few minutes before filtering. |
| Oiling Out | - The melting point of the compound is below the boiling point of the solvent.- The solution is being cooled too quickly.- The concentration of the solute is too high. | - Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Re-heat the solution and add a small amount of additional solvent. |
| No Crystal Formation | - The solution is not saturated (too much solvent).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
Data Presentation
Solubility of this compound and Related Compounds
| Solvent | This compound Solubility (Qualitative) | 3-Nitrobenzoic Acid Solubility (mol/L) at 25°C[4][5] | 3-Nitrobenzoic Acid Solubility (mol/L) at 50°C[5] | Comments |
| Methanol | Soluble[3] | 3.1812 | 4.92 | Good potential for single-solvent recrystallization. |
| Ethanol | Soluble | 1.974 | 3.119 | Good potential for single-solvent or mixed-solvent (with water) recrystallization. |
| Water | Moderately Soluble[1] | 0.034 | 0.10322 | Poor solubility at room temperature makes it a good anti-solvent in mixed systems. |
| Ethyl Acetate | Soluble | 1.5018 | 2.7884 | May be a suitable solvent. |
| Toluene | Likely Poorly Soluble | 0.25475 | 1.2733 | May be suitable for recrystallization due to the significant increase in solubility with temperature. |
| Heptane/Hexane | Likely Insoluble | - | - | Useful as an anti-solvent or for washing the final product. |
Note: The solubility data for 3-nitrobenzoic acid is provided as a proxy to guide solvent selection for this compound. Experimental verification is crucial.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general guideline and should be optimized for the chosen solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is based on a reported method for the recrystallization of this compound.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 3-Fluoro-4-nitrobenzoic acid. This guide includes frequently asked questions (FAQs) and detailed troubleshooting for common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent synthetic routes include:
-
Oxidation of 3-fluoro-4-nitrotoluene (B108573): This is a widely used method employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇), or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid, such as sulfuric acid.
-
Nitration of 3-fluorobenzoic acid: This involves the direct nitration of the aromatic ring of 3-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Q2: Why is temperature control important during the nitration of 3-fluorobenzoic acid?
A2: Temperature control is critical to prevent over-nitration of the aromatic ring, which can lead to the formation of dinitrobenzoic acid derivatives.[1] Maintaining a low temperature, typically between 0°C and 30°C, helps to ensure the selective introduction of a single nitro group.[1]
Q3: My oxidation of 3-fluoro-4-nitrotoluene is incomplete. What are the likely causes?
A3: Incomplete oxidation can be due to several factors:
-
Insufficient oxidizing agent: Ensure the molar ratio of the oxidizing agent to the starting material is adequate.
-
Reaction time is too short: These oxidations can be slow and may require several hours at an elevated temperature to go to completion.
-
Inadequate heating: The reaction often requires heating or reflux to proceed at a reasonable rate.
-
Poor mixing: Ensure the reaction mixture is being stirred effectively, especially if it is a heterogeneous mixture.
Q4: What are the expected yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Refer to the data presentation table below for a summary of reported yields for different methods.
Troubleshooting Guide
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: My characterization data (NMR, LC-MS) suggests the presence of isomers of this compound. How can I identify and remove them?
Potential Cause: When synthesizing this compound via the nitration of 3-fluorobenzoic acid , the formation of positional isomers is a common side reaction. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. This leads to a mixture of products, with the desired 3-fluoro-4-nitro isomer being one of several possibilities. The most likely isomeric impurities are:
-
2-Fluoro-5-nitrobenzoic acid
-
4-Fluoro-3-nitrobenzoic acid
Solution:
-
Identification: High-Performance Liquid Chromatography (HPLC) is an effective technique for separating and identifying these isomers.[2][3] Comparison of retention times with authentic standards can confirm the identity of the impurities.
-
Purification:
-
Fractional Crystallization: This technique can be used to separate isomers based on differences in their solubility in a particular solvent system. Experimentation with different solvents and pH adjustments may be necessary to achieve good separation.[4][5]
-
Column Chromatography: While potentially challenging due to the similar polarities of the isomers, silica (B1680970) gel column chromatography with a carefully selected eluent system can be effective.[5]
-
Preparative HPLC: For high purity requirements, preparative HPLC is a powerful, albeit more resource-intensive, method for isolating the desired isomer.
-
Issue 2: Incomplete Reaction and Presence of Starting Material or Intermediates
Question: My final product is contaminated with the starting material (3-fluoro-4-nitrotoluene) and/or an intermediate aldehyde. How can I improve the reaction and purify the product?
Potential Cause: This issue is common in the oxidation of 3-fluoro-4-nitrotoluene . The oxidation of the methyl group to a carboxylic acid proceeds through an intermediate aldehyde (3-fluoro-4-nitrobenzaldehyde). Incomplete oxidation can result in a mixture of the starting material, the intermediate aldehyde, and the final product.
Solution:
-
Improving the Reaction:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to drive it to completion.
-
Optimize Oxidant Concentration: A stoichiometric excess of the oxidizing agent may be required.
-
-
Purification:
-
Base Extraction: The desired product, this compound, is acidic and will dissolve in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), while the neutral starting material and intermediate aldehyde will remain in the organic phase. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid.
-
Recrystallization: Recrystallization from a suitable solvent can effectively remove less polar impurities like the starting material and the intermediate aldehyde.
-
Data Presentation
| Synthetic Method | Starting Material | Reagents | Typical Yield | Common Side Products |
| Oxidation | 3-Fluoro-4-nitrotoluene | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | 68-92% | 3-Fluoro-4-nitrobenzaldehyde, Unreacted 3-Fluoro-4-nitrotoluene |
| Nitration | 3-Fluorobenzoic acid | HNO₃/H₂SO₄ | Variable | 2-Fluoro-5-nitrobenzoic acid, 4-Fluoro-3-nitrobenzoic acid, Dinitro derivatives |
Experimental Protocols
Synthesis via Oxidation of 3-Fluoro-4-nitrotoluene
-
To a solution of 3-fluoro-4-nitrotoluene (1 equivalent) in water, add sodium dichromate dihydrate (1.4 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise over 3 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and perform a basic extraction with 2N sodium hydroxide.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. [Procedure for the chromatographic separation and determination of the 3 isomers of nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
Troubleshooting guide for the synthesis of 3-Fluoro-4-nitrobenzoic acid derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are several established methods for the synthesis of this compound, primarily including:
-
Oxidation of 3-Fluoro-4-nitrotoluene: This is a widely used method employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid.[1][2][3]
-
Nitration of 4-Fluorobenzoic acid: This involves the direct nitration of the aromatic ring of 4-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid.[4]
-
Oxidation of 3-Fluoro-4-nitrobenzyl alcohol: This method utilizes an oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone) to convert the benzyl (B1604629) alcohol to the corresponding carboxylic acid.[5]
-
Hydrolysis of 3-Fluoro-4-nitrobenzyl bromide: This route involves the conversion of the benzyl bromide to the carboxylic acid, for instance, through reaction with calcium carbonate followed by workup.[3]
Q2: What are the key safety precautions to consider during the synthesis?
A2: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. Key precautions include:
-
Working in a well-ventilated fume hood, especially when handling nitric acid, sulfuric acid, and chromium-based reagents.[6]
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful control of reaction temperatures, particularly during nitration, as these reactions can be highly exothermic and may lead to runaway reactions.[1]
-
Proper quenching of reagents. For example, excess Jones reagent can be quenched with isopropanol.[7]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization.[2] A common solvent system for this is an ethanol/water mixture.[2] Washing the crude product with appropriate solvents can also help remove impurities. For instance, trituration with hexane (B92381) can be used to purify the solid product obtained from the Jones oxidation of 3-fluoro-4-nitrobenzyl alcohol.[5] In cases where isomeric impurities are present, purification might involve washing with a specific solvent mixture.[8]
Troubleshooting Guide
Problem 1: Low Yield in the Oxidation of 3-Fluoro-4-nitrotoluene
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is heated for a sufficient duration. For instance, when using potassium dichromate, refluxing for 2 hours at 120°C has been reported to give good yields.[9] - With potassium permanganate, the reaction may require several hours of reflux.[2] |
| Side Reactions | - The rate of addition of the oxidizing agent can be critical. Adding potassium permanganate too quickly can lead to side reactions and reduced yield.[10] - Ring oxidation can be a competing reaction.[11] Careful control of reaction temperature and stoichiometry is crucial. |
| Suboptimal Oxidizing Agent | - While potassium permanganate is commonly used, dichromates (potassium or sodium) in sulfuric acid may provide better yields in some cases.[10] |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) are recommended.[3][9] - Acidification of the aqueous phase after extraction with a base (e.g., NaOH) should be done carefully to precipitate the carboxylic acid product fully.[2] |
Problem 2: Formation of Isomeric Impurities during Nitration of 4-Fluorobenzoic Acid
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | - The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of the undesired 4-fluoro-2-nitrobenzoic acid isomer in addition to the desired 4-fluoro-3-nitrobenzoic acid (a precursor to this compound via subsequent steps).[6] - Precise temperature control is critical. Nitration is typically carried out at low temperatures (e.g., 0°C) to improve selectivity and minimize the formation of byproducts.[4] |
| Over-nitration | - High temperatures and prolonged reaction times can lead to the formation of dinitro- and trinitro-derivatives.[6] Use the minimum necessary reaction time and maintain a low temperature. |
| Difficult Separation of Isomers | - Isomers of fluoronitrobenzoic acids can be challenging to separate due to similar physical properties.[12] - Purification may require specialized techniques such as fractional crystallization or chromatography. A patent for a related compound suggests that adjusting the pH of a solution containing the isomers can aid in their separation.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-Fluoro-4-nitrotoluene
This protocol is based on a literature procedure using potassium dichromate.[9]
Materials:
-
2-Fluoro-4-methyl-1-nitro-benzene (3-Fluoro-4-nitrotoluene)
-
Potassium dichromate (K₂Cr₂O₇)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, prepare a suspension of potassium dichromate in glacial acetic acid.
-
To this suspension, add concentrated sulfuric acid.
-
Add 2-Fluoro-4-methyl-1-nitro-benzene portion-wise to the mixture.
-
Heat the reaction mixture to 120°C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the this compound product.
Reported Yield: 83%[9]
Protocol 2: Synthesis of 3-Nitro-4-fluorobenzoic acid via Nitration of p-Fluorobenzoic Acid
This protocol describes the nitration of 4-fluorobenzoic acid.[4]
Materials:
-
p-Fluorobenzoic acid
-
Nitric acid (density 1.42)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, add nitric acid to concentrated sulfuric acid at 0°C.
-
Add p-fluorobenzoic acid to the mixture at 0°C over 30 minutes.
-
Stir the mixture at 0°C for one hour.
-
Allow the temperature to rise to 20°C and stir for 16 hours.
-
Pour the reaction mixture over ice.
-
Filter the mixture under vacuum.
-
Wash and dry the product to obtain 3-nitro-4-fluoro-benzoic acid.
Visualizations
Caption: Key synthetic routes to this compound derivatives.
References
- 1. TNT - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. fvs.com.py [fvs.com.py]
- 7. benchchem.com [benchchem.com]
- 8. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
Technical Support Center: 3-Fluoro-4-nitrobenzoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Fluoro-4-nitrobenzoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and trituration. Recrystallization from a mixed solvent system, such as ethanol (B145695) and water, is often used to obtain high-purity crystalline material.[1] Trituration with a non-polar solvent like hexane (B92381) can be effective in removing less polar impurities. For more challenging separations, column chromatography can be employed.
Q2: What are the likely impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include:
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Unreacted Starting Material: Such as 3-fluoro-4-nitrotoluene.
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Oxidation Byproducts: Arising from the oxidation of the methyl group of the starting material.
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Isomeric Impurities: Other fluoro-nitrobenzoic acid isomers, if the starting materials were not isomerically pure.
-
Residual Solvents: From the reaction or initial work-up steps.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to light-yellow crystalline powder.[2][3] A significant deviation from this appearance, such as a dark yellow or brown color, may indicate the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
Cause: This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, causing it to come out of solution above its melting point. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
Solution:
-
Re-dissolve the Oil: Heat the solution to re-dissolve the oil.
-
Add More "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol/water system) to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
Problem: No crystals form upon cooling.
Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.
Solution:
-
Induce Crystallization:
-
Scratching: Scratch the inner surface of the flask with a glass rod.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.
Problem: The recovered yield is very low.
Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Premature crystallization during a hot filtration step can also lead to product loss.
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.
-
Preheat Funnel: If performing a hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.
Purity and Appearance Issues
Problem: The final product is still colored (yellowish).
Cause: Colored impurities may be present that co-crystallize with the product.
Solution:
-
Charcoal Treatment: During the recrystallization process, after the compound is dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
-
Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Re-dissolution of Precipitate: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Column Chromatography of this compound
This is a starting point for developing a column chromatography method. The polarity of the mobile phase will likely need to be optimized.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Acetic acid (optional, to improve peak shape)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to prevent streaking of the carboxylic acid on the silica gel.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) |
| Recrystallization (Ethanol/Water) | 95.2% | >99.0% |
| Column Chromatography | 92.5% | >99.5% |
Note: These are representative values and actual results may vary depending on the nature and amount of impurities.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol |
| Melting Point | 174-175 °C |
| Appearance | White to light-yellow crystalline powder |
| Solubility | Soluble in polar organic solvents like ethanol and methanol. Moderately soluble in water. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 3-Fluoro-4-nitrobenzoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 3-Fluoro-4-nitrobenzoic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common laboratory-scale synthesis routes for this compound involve the oxidation of a substituted toluene (B28343) derivative. Key methods include:
-
Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene (also known as 3-Fluoro-4-nitrotoluene) using strong oxidizing agents like potassium dichromate or sodium dichromate in the presence of concentrated sulfuric acid.[1][2][3][4]
-
Oxidation of 3-fluoro-4-nitrobenzyl alcohol using Jones reagent.[1][5]
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: The primary safety concerns during scale-up are the management of highly exothermic reactions and the handling of corrosive and hazardous materials. Both nitration and oxidation reactions can release significant amounts of heat, leading to a risk of thermal runaway if not properly controlled.[1][6] It is crucial to have adequate cooling capacity and a well-designed process for the controlled addition of reagents. Additionally, the use of concentrated sulfuric acid and chromate-based oxidizing agents requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns and exposure.
Q3: What are the potential impurities that can arise during the synthesis of this compound?
A3: During the oxidation of 3-fluoro-4-nitrotoluene, potential impurities can include unreacted starting material, partially oxidized intermediates such as 3-fluoro-4-nitrobenzaldehyde, and over-oxidized byproducts. The nitration step, if applicable in the synthesis of the starting material, can lead to the formation of isomeric impurities. The specific impurity profile will depend on the reaction conditions, such as temperature, reaction time, and the purity of the starting materials.
Q4: How can the purity of this compound be improved on a large scale?
A4: Large-scale purification of this compound is typically achieved through crystallization. A common method involves dissolving the crude product in a suitable solvent or solvent mixture, followed by cooling to induce crystallization. An ethanol/water mixture has been reported for recrystallization at the lab scale. For industrial-scale operations, solvent selection is critical and will depend on factors such as solubility, recovery, cost, and safety. Washing the filtered solid with a non-polar solvent like hexane (B92381) can also help remove organic impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor Reaction Progress: Use analytical techniques like HPLC or TLC to monitor the consumption of the starting material. - Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. - Increase Reaction Temperature: Carefully increase the reaction temperature within safe limits, as higher temperatures can increase the reaction rate. Be mindful of potential side reactions. |
| Suboptimal Reagent Stoichiometry | - Verify Reagent Purity and Quantity: Ensure that all reagents are of the correct purity and are weighed accurately. - Optimize Oxidant Ratio: The molar ratio of the oxidizing agent to the starting material is crucial. A slight excess of the oxidant is often used to drive the reaction to completion. |
| Poor Temperature Control | - Ensure Efficient Heat Transfer: In large reactors, inefficient heat transfer can lead to localized hot spots and side reactions. Ensure adequate agitation and cooling. - Controlled Reagent Addition: Add reagents, especially the oxidizing agent and sulfuric acid, in a controlled manner to manage the exotherm. |
| Product Loss During Work-up | - Optimize Extraction pH: When extracting the product into an aqueous base, ensure the pH is sufficiently high to deprotonate the carboxylic acid fully. - Efficient Phase Separation: Ensure complete separation of the organic and aqueous phases during extraction to avoid product loss. |
Issue 2: Product Purity Issues
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material | - Drive Reaction to Completion: See "Incomplete Reaction" under Issue 1. - Optimize Crystallization: Select a crystallization solvent system where the starting material is more soluble than the product, allowing for its removal in the mother liquor. |
| Formation of Byproducts | - Precise Temperature Control: Over-oxidation and other side reactions are often temperature-dependent. Maintain a consistent and optimal reaction temperature. - Control Addition Rate: The rate of addition of the oxidizing agent can influence the formation of byproducts. A slower, more controlled addition is often preferable. |
| Ineffective Purification | - Solvent Selection for Crystallization: Experiment with different solvent systems to find one that provides a good balance between product recovery and impurity rejection. - Washing: Wash the filtered product with a suitable solvent to remove residual impurities. |
Data Presentation
Table 1: Summary of a Lab-Scale Synthesis of this compound via Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-4-methyl-1-nitrobenzene | [1][4] |
| Oxidizing Agent | Potassium Dichromate | [1][4] |
| Solvent | Glacial Acetic Acid | [1][4] |
| Catalyst | Concentrated Sulfuric Acid | [1][4] |
| Reaction Temperature | 120 °C | [1][4] |
| Reaction Time | 2 hours | [1][4] |
| Yield | 83% | [1][4] |
Table 2: Summary of a Lab-Scale Synthesis of 3-nitro-4-fluoro-benzoic acid via Nitration of p-fluoro-benzoic acid
| Parameter | Value | Reference |
| Starting Material | p-fluoro-benzoic acid | [7] |
| Nitrating Agent | Nitric Acid | [7] |
| Solvent/Catalyst | Concentrated Sulfuric Acid | [7] |
| Reaction Temperature | 0 °C to 20 °C | [7] |
| Reaction Time | 17 hours (1 hour at 0°C, 16 hours at 20°C) | [7] |
| Yield | ~83% (calculated from reported masses) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene [1][4]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend potassium dichromate in glacial acetic acid.
-
Addition of Sulfuric Acid: Carefully add concentrated sulfuric acid to the suspension.
-
Addition of Starting Material: Add 2-Fluoro-4-methyl-1-nitrobenzene portion-wise to the reaction mixture.
-
Heating: Heat the reaction mixture to 120°C and maintain this temperature for 2 hours.
-
Quenching: After cooling to room temperature, quench the reaction by pouring it over crushed ice.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by crystallization.
Protocol 2: Synthesis of 3-nitro-4-fluoro-benzoic acid by Nitration of p-fluoro-benzoic acid [7]
-
Reaction Setup: In a reaction vessel equipped for cooling, add concentrated sulfuric acid.
-
Addition of Nitric Acid: Cool the sulfuric acid to 0°C and slowly add nitric acid.
-
Addition of Starting Material: Add p-fluoro-benzoic acid to the cooled acid mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for one hour, then allow the temperature to rise to 20°C and stir for an additional 16 hours.
-
Work-up: Pour the reaction mixture over ice.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the product with water and dry to obtain 3-nitro-4-fluoro-benzoic acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up issues.
References
Technical Support Center: Byproduct Analysis in the Nitration of Fluorobenzoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of fluorobenzoic acid isomers. Below you will find detailed information to help you identify and resolve common issues, understand byproduct formation, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-, 3-, and 4-fluorobenzoic acid?
A1: The directing effects of the fluorine and carboxylic acid groups on the aromatic ring determine the primary products. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director.
-
2-Fluorobenzoic Acid: Nitration is expected to yield a mixture of isomers, primarily 2-fluoro-3-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid. The formation of 2-fluoro-4-nitrobenzoic acid and 2-fluoro-6-nitrobenzoic acid is also possible.
-
3-Fluorobenzoic Acid: The primary products are typically 3-fluoro-2-nitrobenzoic acid, 3-fluoro-4-nitrobenzoic acid, and 3-fluoro-6-nitrobenzoic acid.
-
4-Fluorobenzoic Acid: The major product is 4-fluoro-3-nitrobenzoic acid, as both substituents direct the incoming nitro group to the positions ortho to the fluorine and meta to the carboxylic acid.
Q2: What are the most common byproducts in the nitration of fluorobenzoic acids?
A2: Common byproducts include:
-
Isomeric Mononitrated Products: Formation of multiple isomers is a significant issue, making purification challenging.[1]
-
Dinitrated Products: Under harsh reaction conditions (e.g., high temperatures, excess nitrating agent), dinitration can occur.[2] For instance, 2-fluoro-3,5-dinitrobenzoic acid is a known compound.
-
Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of tarry materials and other oxidation byproducts.[3]
-
Decarboxylation Products: In some cases, especially with 4-fluorobenzoic acid, nitrodecarboxylation can occur, where the carboxylic acid group is replaced by a nitro group.
Q3: How can I minimize the formation of dinitrated byproducts?
A3: To minimize dinitration, you should:
-
Maintain a low reaction temperature, typically between 0°C and 10°C.[2]
-
Use a stoichiometric amount or only a slight excess of the nitrating agent.[2]
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Q4: What is nitrodecarboxylation and how can it be avoided?
A4: Nitrodecarboxylation is a reaction where the carboxylic acid group is displaced by a nitro group. This has been observed in the nitration of some benzoic acid derivatives. To minimize this side reaction, it is crucial to maintain careful control over reaction conditions, particularly temperature and the concentration of the nitrating agent. Milder reaction conditions may be necessary if this byproduct is prevalent.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Nitrofluorobenzoic Acid Isomer
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient duration. Monitor by TLC until the starting material is no longer visible.- Confirm the appropriate concentration of the nitrating mixture (concentrated nitric and sulfuric acids). |
| Formation of Byproducts | - Strictly control the reaction temperature; use an ice-salt bath to maintain it at or below the recommended temperature.- Add the nitrating agent dropwise and slowly to prevent localized overheating. |
| Product Loss During Workup | - When quenching the reaction with ice water, ensure the mixture is vigorously stirred to promote complete precipitation of the product.- Use an appropriate solvent for extraction and recrystallization to maximize recovery of the desired isomer. |
Problem 2: Formation of Multiple Isomers Complicating Purification
| Potential Cause | Recommended Solution |
| Non-optimal Reaction Conditions | - Adjust the reaction temperature. Lower temperatures can sometimes favor the formation of a specific isomer.- Experiment with different nitrating agents (e.g., fuming nitric acid vs. a mixture of nitric and sulfuric acids) as this can influence the isomer ratio.[4] |
| Inherent Directing Effects | - For isomers that are difficult to separate by recrystallization, consider column chromatography for purification.- HPLC and GC-MS are effective analytical techniques for quantifying the isomer ratio in your product mixture.[5][6] |
Problem 3: Formation of Tarry or Dark-Colored Reaction Mixture
| Potential Cause | Recommended Solution |
| Oxidation of Starting Material or Product | - Maintain strict temperature control throughout the reaction.[3]- Ensure the rate of addition of the nitrating agent is slow to prevent any exothermic runaway reactions. |
| High Concentration of Nitric Acid | - Use the recommended ratio of nitric acid to sulfuric acid to avoid an overly oxidative environment. |
Quantitative Data on Byproduct Distribution
Table 1: Nitration of 2-Fluorobenzoic Acid
| Product | Expected Position of Nitration | Anticipated Yield |
| 2-Fluoro-3-nitrobenzoic acid | Ortho to -F, Meta to -COOH | Major |
| 2-Fluoro-5-nitrobenzoic acid | Para to -F, Meta to -COOH | Major |
| 2-Fluoro-4-nitrobenzoic acid | Meta to -F, Ortho to -COOH | Minor |
| 2-Fluoro-6-nitrobenzoic acid | Ortho to -F, Ortho to -COOH | Minor (steric hindrance) |
| Dinitro products | - | Possible byproduct |
| Oxidation products | - | Possible byproduct |
Table 2: Nitration of 3-Fluorobenzoic Acid
| Product | Expected Position of Nitration | Anticipated Yield |
| This compound | Para to -F, Ortho to -COOH | Major |
| 3-Fluoro-6-nitrobenzoic acid | Ortho to -F, Ortho to -COOH | Major |
| 3-Fluoro-2-nitrobenzoic acid | Ortho to -F, Meta to -COOH | Major |
| 3-Fluoro-5-nitrobenzoic acid | Meta to -F, Meta to -COOH | Minor |
| Dinitro products | - | Possible byproduct |
| Oxidation products | - | Possible byproduct |
Table 3: Nitration of 4-Fluorobenzoic Acid
| Product | Expected Position of Nitration | Anticipated Yield |
| 4-Fluoro-3-nitrobenzoic acid | Ortho to -F, Meta to -COOH | Major |
| Dinitro products | - | Possible byproduct |
| Nitrodecarboxylation products | - | Possible byproduct |
| Oxidation products | - | Possible byproduct |
Experimental Protocols
General Protocol for the Nitration of Fluorobenzoic Acid Isomers
This protocol provides a general procedure. Optimal conditions may vary for each isomer.
1. Preparation of the Nitrating Mixture:
-
In a flask, cool concentrated sulfuric acid (e.g., 25 mL) in an ice-salt bath to 0-5°C.
-
Slowly and with constant stirring, add concentrated nitric acid (e.g., 10 mL) to the cooled sulfuric acid. Maintain the temperature below 10°C during this addition.
2. Nitration Reaction:
-
In a separate reaction vessel, dissolve the fluorobenzoic acid isomer (e.g., 10 g) in concentrated sulfuric acid (e.g., 50 mL). Cool this mixture to 0-5°C in an ice-salt bath.
-
Slowly add the prepared cold nitrating mixture dropwise to the solution of the fluorobenzoic acid. Ensure vigorous stirring and maintain the reaction temperature between 0°C and 10°C.[2]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Slowly pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.
-
The solid product will precipitate. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
4. Product Analysis:
-
Characterize the final product and determine the isomer distribution using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantify the purity and isomer ratio using HPLC or GC-MS.[5][6]
Visualizations
Caption: General experimental workflow for the nitration of fluorobenzoic acid isomers.
Caption: Logical troubleshooting workflow for common issues in the nitration of fluorobenzoic acids.
References
- 1. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for 3-Fluoro-4-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 3-Fluoro-4-nitrobenzoic acid. The guide focuses on the two most common transformations for the carboxylic acid group: amide coupling and esterification.
Section 1: Amide Coupling
Amide bond formation is a critical reaction in drug discovery and development. This compound presents unique considerations due to its electronic properties.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in an amide coupling reaction?
A1: The primary challenges stem from the molecule's structure and reactivity:
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Reactivity of the Carboxylic Acid: The electron-withdrawing effects of the fluoro and nitro groups increase the acidity of the carboxylic acid, which can influence the choice of activation method and base.[1]
-
Side Reactions: Although the aromatic amine is not present in the starting material, if the nitro group is reduced at any stage, the resulting amine can lead to self-polymerization, where the amino group of one molecule reacts with the activated carboxylic acid of another.
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Purification: Separating the desired amide product from unreacted starting materials, coupling agent byproducts (e.g., dicyclohexylurea (DCU) if DCC is used), and any side products can be challenging.[2] Choosing reagents with water-soluble byproducts, like EDC, can simplify workup.[2]
Q2: Which coupling reagents are most effective for this compound?
A2: The choice of coupling reagent depends on the amine's reactivity, steric hindrance, and the desired scale of the reaction.
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Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient and fast-acting, making them suitable for challenging couplings, including with less nucleophilic amines. They are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).[3]
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Carbodiimides (e.g., EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its high efficiency and the water-solubility of its urea (B33335) byproduct, which simplifies purification. It is almost always used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress side reactions and improve efficiency.[2][3]
-
Phosphonium Reagents (e.g., PyBOP): These are also very effective but can be more expensive.
-
Other Reagents: T3P (Propylphosphonic anhydride) is noted for its safety profile and easy workup.[2]
Troubleshooting Guide: Amide Coupling
Problem: Low or no product yield.
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Solution: Allow for a "pre-activation" step by stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes at 0 °C before adding the amine.[3] Ensure all reagents are anhydrous, as water can quench the activated species.
Problem: Reaction is messy with multiple side products.
-
Possible Cause: The reaction temperature is too high, or an inappropriate base is being used.
-
Solution: Run the reaction at a lower temperature (start at 0 °C and allow it to warm to room temperature slowly). Ensure a non-nucleophilic base like DIPEA is used to prevent it from competing with the amine coupling partner.
Problem: Difficulty removing the coupling agent byproduct.
-
Possible Cause: Use of a reagent like DCC, which produces a poorly soluble urea byproduct (DCU).[2]
-
Solution: Switch to EDC, whose byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the DCU byproduct can sometimes be removed by filtration after concentrating the reaction mixture and redissolving in a solvent where the DCU is insoluble, such as acetonitrile.[2]
Data Presentation: Amide Coupling Reagents
| Reagent System | Base | Typical Solvent | Temperature (°C) | General Time | Key Advantages & Considerations |
| HATU | DIPEA | DMF, CH₂Cl₂ | 0 to RT | 1-4 h | High efficiency, fast, good for hindered substrates. Expensive.[3] |
| EDC / HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 to RT | 4-12 h | Good efficiency, water-soluble byproduct (easy workup), cost-effective.[3] |
| DPDTC | DMAP (cat.) | 2-MeTHF | RT | ~30 min | Forms a thioester intermediate; byproduct can be recycled.[4] |
| T3P | Pyridine, Et₃N | EtOAc, THF | 0 to RT | 1-16 h | Easy workup (byproducts are water-soluble), good safety profile.[2] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU [3]
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt [3]
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Section 2: Fischer Esterification
Fischer esterification is a classic method to convert carboxylic acids into esters using an alcohol and a strong acid catalyst.
Frequently Asked Questions (FAQs)
Q3: What is the most common method for esterifying this compound?
A3: The most direct and common method is the Fischer esterification.[5] This involves heating the carboxylic acid in an excess of the desired alcohol (which also acts as the solvent) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]
Q4: Why is my Fischer esterification yield low?
A4: Fischer esterification is an equilibrium-controlled reaction.[5] Low yields are almost always due to the presence of water, which drives the reaction in the reverse direction (hydrolysis). To maximize yield, ensure your starting carboxylic acid is completely dry, use anhydrous alcohol, and employ strategies to remove the water produced during the reaction.[5][6]
Troubleshooting Guide: Fischer Esterification
Problem: Reaction does not go to completion.
-
Possible Cause: Equilibrium is not sufficiently shifted towards the products.
-
Solution: Use a large excess of the alcohol (it often serves as the solvent). For larger-scale reactions or with less volatile alcohols, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[6]
Problem: Starting material is recovered after workup.
-
Possible Cause: Insufficient catalyst or reaction time/temperature.
-
Solution: Ensure an adequate amount of acid catalyst is used (typically 1-5 mol%). The reaction should be heated to reflux for a sufficient period (1-3 hours is common).[5][7]
Problem: Product is lost or hydrolyzes during workup.
-
Possible Cause: The ester is sensitive to the acidic or basic conditions of the workup.
-
Solution: After cooling, neutralize the acid catalyst carefully by adding a weak base like sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[7] Avoid using strong bases like NaOH, which can readily saponify (hydrolyze) the ester product.
Data Presentation: Fischer Esterification Conditions
| Alcohol | Catalyst | Temperature | General Time | Key Considerations |
| Methanol (B129727) | H₂SO₄ (conc.) | Reflux (~65 °C) | 1-2 h | Use alcohol as solvent. Ensure starting material is dry.[5][6] |
| Ethanol | H₂SO₄ (conc.) | Reflux (~78 °C) | 1-3 h | Use alcohol as solvent.[6] |
| Higher Alcohols | p-TsOH | Reflux | 4-24 h | A Dean-Stark trap is recommended to remove water.[6] |
Experimental Protocol
Protocol 3: Fischer Esterification with Methanol [5]
-
Place this compound (1.0 eq, ensuring it is dry) in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous methanol in a quantity sufficient to act as the solvent (e.g., 8-10 mL per gram of carboxylic acid).
-
Carefully and slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (e.g., 0.05 mL per mL of methanol).
-
Add a boiling chip and heat the mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing ice water (approx. 5 times the volume of methanol used).
-
If a solid precipitates, collect it by suction filtration and wash with cold water.
-
To neutralize any remaining acid, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed carefully with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by recrystallization (e.g., from methanol) or column chromatography.
Visualizations: Workflows and Diagrams
Caption: General troubleshooting workflow for coupling reactions.
Caption: Decision tree for selecting an amide coupling reagent.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][9]
References
- 1. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Fluoro-4-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from 3-Fluoro-4-nitrobenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product Discoloration (Yellow or Brown Tint) | Presence of colored impurities from the synthesis, such as nitrophenolic species or oxidation byproducts. | - Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. - Inert Atmosphere: If oxidation is suspected, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Low Recovery After Recrystallization | - The chosen solvent system has a high solubility for the product, even at low temperatures. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The cooling process was too rapid, leading to the trapping of impurities within the crystals. | - Solvent Screening: Perform small-scale solubility tests to identify a more optimal solvent or solvent mixture. An ideal solvent will fully dissolve the compound when hot but have low solubility when cold. - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. - Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely during hot filtration. - Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield. |
| Product "Oils Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the solute. - The solution is supersaturated, causing the product to come out of solution as a liquid instead of a solid. - Presence of significant impurities that lower the melting point of the mixture. | - Solvent Selection: Choose a solvent with a boiling point lower than the melting point of this compound (174-175°C). - Adjust Solvent Volume: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site for crystal growth. - Consider Preliminary Purification: If the crude product is highly impure, a preliminary purification step such as column chromatography may be necessary. |
| Incomplete Removal of Starting Material (3-Fluoro-4-nitrotoluene) | The starting material has similar solubility properties to the product in the chosen purification system. | - Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., 2N NaOH). The acidic this compound will move to the aqueous layer, leaving the neutral starting material in the organic layer. The aqueous layer can then be acidified to precipitate the purified product. - Column Chromatography: Utilize a silica (B1680970) gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the more polar product from the less polar starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route used. When synthesized by the oxidation of 3-fluoro-4-nitrotoluene, potential impurities include:
-
Unreacted Starting Material: 3-fluoro-4-nitrotoluene.
-
Incomplete Oxidation Products: Such as 3-fluoro-4-nitrobenzaldehyde.
-
Residual Oxidizing Agents: Traces of chromium or manganese salts if permanganate (B83412) or dichromate were used.
-
Side-Reaction Byproducts: Depending on the reaction conditions, other isomeric or decomposition products may be present in small amounts.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixture of ethanol (B145695) and water is a commonly reported and effective solvent system for the recrystallization of this compound.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and acidified water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to that of the pure compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (174-175°C) is a good indicator of high purity.[2] Impurities will typically broaden the melting point range and lower the melting point.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization (Ethanol/Water) | >98% | 60-80% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields due to product solubility in the mother liquor; may not be effective for removing impurities with similar solubility. |
| Acid-Base Extraction | >95% | 70-90% | Effective for separating acidic products from neutral or basic impurities. | Requires the use of acids and bases, and subsequent workup steps. |
| Column Chromatography (Silica Gel) | >99% | 50-70% | Highly effective for separating compounds with different polarities. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
| Trituration with Hexane | Variable | >90% | Good for removing non-polar impurities. | Not a highly effective purification method on its own; typically used as a final washing step.[1] |
Experimental Protocols
Recrystallization using Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol until the cloudiness disappears.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common issues in the purification of this compound.
References
Technical Support Center: 3-Fluoro-4-nitrobenzoic Acid and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Fluoro-4-nitrobenzoic acid and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.
Issue 1: Discoloration of Solid Compound or Solutions
-
Question: My solid this compound, which was initially a white to pale yellow powder, has developed a darker yellow or brownish color over time. Similarly, my solutions are changing color. What is causing this and is the material still usable?
-
Answer: Discoloration is a common indicator of degradation. For nitroaromatic compounds, this can be due to exposure to light (photochemical degradation) or high temperatures. The nitro group is susceptible to reduction, which can lead to the formation of colored impurities.
-
Recommended Actions:
-
Assess Purity: Analyze the discolored material by HPLC to determine the purity and identify any degradation products.
-
Storage Check: Ensure the compound is stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place as recommended.[1]
-
Usability: For non-critical applications, the material might still be usable if the purity is acceptable. However, for sensitive reactions, using a fresh, pure sample is highly recommended.
-
-
Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts
-
Question: I am using this compound in a reaction (e.g., amide or ester formation), and I'm getting inconsistent yields or observing unexpected byproducts. Could this be a stability issue?
-
Answer: Yes, the reactivity of this compound can lead to side reactions if not handled correctly. The aromatic ring is electron-deficient due to the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr).[2]
-
Possible Causes & Solutions:
-
Reaction with Nucleophiles: If your reaction involves strong nucleophiles, they may attack the aromatic ring, displacing the fluorine atom. Consider protecting the carboxylic acid group or using milder reaction conditions.
-
Moisture Sensitivity of Derivatives: If you have converted the carboxylic acid to a more reactive species like an acyl chloride, it will be highly sensitive to moisture.[3] Ensure all solvents and reagents are anhydrous.
-
Thermal Instability: At elevated temperatures, decarboxylation can occur, especially in the presence of certain solvents.[4][5] If your reaction requires heat, monitor the temperature carefully and consider running the reaction for a shorter duration.
-
-
Issue 3: Difficulty in Forming Acyl Chloride or Other Activated Derivatives
-
Question: I am having trouble converting this compound to its acyl chloride using standard methods (e.g., thionyl chloride or oxalyl chloride). The reaction is sluggish or results in a dark, impure product.
-
Answer: The electron-withdrawing nature of the nitro and fluoro groups can make the carboxylic acid less reactive than other benzoic acids.
-
Troubleshooting Steps:
-
Purity of Starting Material: Ensure your this compound is of high purity. Impurities can interfere with the reaction.
-
Reagent Quality: Use freshly opened or purified thionyl chloride or oxalyl chloride.
-
Catalysis: Add a catalytic amount of DMF to the reaction with oxalyl chloride.
-
Reaction Conditions: While some heat may be necessary, excessive temperatures can lead to decomposition. Monitor the reaction by TLC or a rapid spectroscopic method to avoid prolonged heating.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: It should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial for long-term stability.
-
-
Q2: Is this compound sensitive to air or moisture?
-
A2: The solid compound is relatively stable in air. However, like most carboxylic acids, it is hygroscopic and should be protected from moisture. Its derivatives, such as acyl chlorides and esters, can be much more sensitive to moisture.[3]
-
Stability in Solution
-
Q3: How stable is this compound in common organic solvents?
-
A3: It is generally stable in aprotic solvents like THF, DCM, and acetonitrile (B52724) for short periods at room temperature when protected from light. However, in protic or basic solvents, its stability may be reduced. For example, in basic solutions, deprotonation of the carboxylic acid can increase the electron density of the ring, potentially affecting its reactivity and stability.
-
-
Q4: Can I prepare and store stock solutions of this compound?
-
A4: It is best to prepare solutions fresh for each use. If stock solutions are necessary, they should be stored in a refrigerator or freezer in amber vials and their purity should be checked periodically by HPLC.
-
Chemical Stability and Reactivity
-
Q5: What are the main degradation pathways for this compound?
-
A5: The primary potential degradation pathways are:
-
-
Q6: Are derivatives of this compound, such as its methyl ester or amide, more or less stable than the parent compound?
-
A6: The stability of the derivatives depends on the specific functional group.
-
Esters (e.g., methyl 3-fluoro-4-nitrobenzoate): Generally more stable than the parent carboxylic acid towards decarboxylation but can be susceptible to hydrolysis under acidic or basic conditions.
-
Amides: Typically more stable to hydrolysis than esters.
-
Acyl Chlorides: Highly reactive and unstable in the presence of moisture and other nucleophiles.[3] They should be prepared fresh and used immediately.
-
-
Quantitative Data on Stability
Currently, there is limited publicly available quantitative data on the stability of this compound. The following table summarizes its known physical properties. Researchers are encouraged to perform their own stability studies for their specific applications.
| Property | Value | Reference |
| Melting Point | 173-176 °C | [8] |
| pKa | 3.08 ± 0.10 (Predicted) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol outlines a general method for determining the stability of this compound or its derivatives in a specific solvent.
-
Solution Preparation: Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by a validated HPLC method to determine the initial purity and peak area of the compound.
-
Storage: Store aliquots of the solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), analyze the stored aliquots by the same HPLC method.
-
Data Analysis: Compare the peak area and purity of the compound at each time point to the initial T=0 analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[10]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
Analysis: After each stress condition, analyze the samples by a stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. anstarmaterial.com [anstarmaterial.com]
- 2. vapourtec.com [vapourtec.com]
- 3. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 403-21-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound CAS#: 403-21-4 [m.chemicalbook.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Strategies to increase the efficiency of 3-Fluoro-4-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Verify that the reaction temperature was maintained at the specified level (e.g., 120°C) for the entire duration (e.g., 2 hours).[1][2][3] Use a calibrated thermometer and ensure even heating. Consider extending the reaction time if monitoring (e.g., by TLC) indicates the presence of starting material. |
| Degradation of Reagents | Ensure the purity and dryness of all reagents, especially the starting material and oxidizing agents like potassium dichromate or Jones reagent.[1][2][3] Store reagents under the recommended conditions. |
| Improper Quenching | The reaction should be quenched by pouring it over crushed ice to stop the reaction quickly and efficiently.[1][2][3] |
| Loss of Product During Workup | During extraction with ethyl acetate (B1210297), ensure complete separation of the organic and aqueous layers.[1][2][3] If emulsions form, try adding brine to break the emulsion. Ensure the drying agent (e.g., anhydrous sodium sulfate) is used in sufficient quantity to remove all water from the organic layer. |
Issue 2: Impure Product Obtained
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Side Products | The reaction temperature should be carefully controlled. Overheating can lead to the formation of byproducts. Ensure portion-wise addition of the starting material to control the reaction exotherm.[1][2] |
| Inefficient Purification | During washing steps, ensure thorough mixing of the organic and aqueous layers to remove impurities.[1][2][3] For purification by trituration with hexane (B92381), ensure the solid is ground to a fine powder to maximize surface area for washing.[2] If impurities persist, consider recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most commonly cited starting materials are 2-Fluoro-4-methyl-1-nitro-benzene (also known as 3-Fluoro-4-nitrotoluene).[1][2][3]
Q2: What are the typical reaction conditions for the oxidation of 3-Fluoro-4-nitrotoluene?
A2: A common method involves the oxidation of 3-Fluoro-4-nitrotoluene using potassium dichromate in a mixture of glacial acetic acid and concentrated sulfuric acid at 120°C for 2 hours.[1][2][3] Another method utilizes Jones reagent (prepared from chromic acid and sulfuric acid) in acetone (B3395972) at 0°C.[2]
Q3: How is the product typically isolated and purified?
A3: The reaction is typically quenched with ice water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure.[1][2][3] Further purification can be achieved by trituration with a non-polar solvent like hexane or by recrystallization.[2]
Q4: What is a reasonable expected yield for this synthesis?
A4: Reported yields for the synthesis of this compound from 3-Fluoro-4-nitrotoluene using potassium dichromate are around 83%.[1][2][3] Synthesis from 3-fluoro-4-nitrobenzyl alcohol using Jones reagent has been reported to yield up to 92%.[2]
Data Presentation
Table 1: Comparison of Synthesis Strategies for this compound
| Starting Material | Oxidizing Agent | Solvent/Acid | Temperature | Time | Yield | Reference |
| 2-Fluoro-4-methyl-1-nitro-benzene | Potassium dichromate | Glacial Acetic Acid / Sulfuric Acid | 120°C | 2 h | 83% | [1][2][3] |
| 3-fluoro-4-nitrobenzyl alcohol | Jones Reagent | Acetone | 0°C | 0.5 h | 92% | [2] |
| 3-fluoro-4-nitrotoluene | Sodium dichromate | Water / Sulfuric Acid | Room Temp -> Heat | 1 h (stir) + heating | 68% | [3] |
| 3-fluoro-4-nitrobenzyl bromide | Calcium carbonate | Water / 1,4-dioxane | Reflux | Overnight | 83% | [3] |
Experimental Protocols
Protocol 1: Oxidation with Potassium Dichromate [1][2][3]
-
Add 2-Fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol) portion-wise to a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL) and concentrated sulfuric acid (3.6 mL).
-
Heat the reaction mixture to 120°C for 2 hours.
-
Allow the mixture to cool to ambient temperature.
-
Quench the reaction by pouring it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to afford this compound as a white solid.
Protocol 2: Oxidation with Jones Reagent [2]
-
Dissolve 3-fluoro-4-nitrobenzyl alcohol (2.97 g) in acetone (60 ml).
-
Cool the solution to 0°C in an ice bath.
-
Add Jones reagent (13 ml), prepared from chromic acid (26.7 g) and sulfuric acid (23 ml) in water (100 ml), dropwise at 0°C.
-
Stir the mixture on the ice bath for 30 minutes.
-
Quench the reaction with isopropanol (B130326) (20 ml).
-
Concentrate the mixture in vacuo.
-
Dissolve the residue in ethyl acetate (30 ml).
-
Wash the organic layer with water (3 x 30 ml) and then with brine (1 x 30 ml).
-
Dry the organic layer over sodium sulfate.
-
Concentrate the solution in vacuo to obtain a yellow solid.
-
Triturate the solid with hexane to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using potassium dichromate.
Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 3-Fluoro-4-nitrobenzoic Acid and 4-Fluoro-3-nitrobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of available reagents, fluorinated nitroaromatic compounds are of particular interest due to their versatile reactivity. This guide provides an objective comparison of two constitutional isomers, 3-fluoro-4-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid, focusing on their synthesis, physicochemical properties, and differential reactivity in key synthetic transformations. The strategic placement of the fluoro and nitro substituents on the benzoic acid scaffold significantly influences their chemical behavior, making a nuanced understanding of their properties essential for synthetic chemists.
Physicochemical Properties
The electronic interplay between the electron-withdrawing nitro group and the electronegative fluorine atom, in conjunction with the carboxylic acid functionality, dictates the fundamental properties of these isomers. A key differentiator is their acidity, as indicated by their predicted pKa values.
| Property | This compound | 4-Fluoro-3-nitrobenzoic acid |
| CAS Number | 403-21-4 | 453-71-4 |
| Molecular Formula | C₇H₄FNO₄ | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol | 185.11 g/mol |
| Melting Point (°C) | 174-175 | 123-126 |
| Predicted pKa | 3.08 ± 0.10 | 3.54 ± 0.10 |
Data sourced from various chemical suppliers and prediction software.
The lower predicted pKa of this compound suggests it is a stronger acid compared to its 4-fluoro-3-nitro counterpart. This can be attributed to the proximity of the electron-withdrawing nitro group to the carboxylic acid at the meta position, which exerts a significant inductive effect, stabilizing the carboxylate anion.
Synthesis of Isomers
Both isomers are typically synthesized from commercially available precursors. The choice of starting material and reaction conditions determines the final product.
Synthesis of this compound
A common route to this compound involves the oxidation of 2-fluoro-4-methyl-1-nitrobenzene.
| Reactants | Reagents & Conditions | Yield |
| 2-Fluoro-4-methyl-1-nitrobenzene | Potassium dichromate, sulfuric acid, acetic acid, 120°C, 2h | 83% |
| 3-Fluoro-4-nitrotoluene | Sodium dichromate, sulfuric acid, water, reflux | ~41% |
| 3-Fluoro-4-nitrobenzyl alcohol | Jones reagent, acetone, 0°C | 92% |
Synthesis of 4-Fluoro-3-nitrobenzoic Acid
The synthesis of 4-fluoro-3-nitrobenzoic acid is often achieved through the nitration of 4-fluorobenzoic acid.[1]
| Reactants | Reagents & Conditions | Yield |
| 4-Fluorobenzoic acid | Potassium nitrate, concentrated sulfuric acid, 20°C | 90% |
Reactivity in Synthesis: A Comparative Analysis
The differential placement of the fluoro and nitro groups profoundly impacts the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is a critical consideration in the synthesis of more complex molecules, such as the benzimidazole (B57391) scaffold prevalent in many pharmaceutical agents.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom can act as a leaving group, and its displacement is facilitated by the presence of a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to it. This is because the intermediate Meisenheimer complex is stabilized through resonance delocalization of the negative charge onto the nitro group.
In 4-fluoro-3-nitrobenzoic acid , the nitro group is ortho to the fluorine atom. This positioning provides significant resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack, thus activating the ring for SNAr.
Conversely, in This compound , the nitro group is meta to the fluorine atom. In this arrangement, the nitro group cannot directly participate in resonance stabilization of the negative charge on the carbon bearing the fluorine atom. The activation is therefore reliant on the inductive effect of the nitro group, which is generally weaker than the resonance effect.
This electronic difference leads to a significant disparity in their reactivity towards nucleophiles, with 4-fluoro-3-nitrobenzoic acid being the more reactive isomer in SNAr reactions .
References
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 3-Fluoro-4-nitrobenzoic Acid
A comprehensive spectroscopic analysis of 3-Fluoro-4-nitrobenzoic acid was conducted to definitively confirm its chemical structure. This guide provides a comparative overview of its spectral data against structurally related alternatives, 4-nitrobenzoic acid and 3-fluorobenzoic acid, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular framework of a substance. In this guide, we present a detailed spectroscopic characterization of this compound, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. By comparing its spectral features with those of 4-nitrobenzoic acid and 3-fluorobenzoic acid, we can unequivocally assign its structure and provide a valuable reference for future studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | This compound | 4-Nitrobenzoic Acid | 3-Fluorobenzoic Acid |
| O-H (Carboxylic Acid) | ~3100-2500 (broad) | ~3100-2500 (broad) | ~3100-2500 (broad) |
| C-H (Aromatic) | ~3100 | ~3100 | ~3070 |
| C=O (Carboxylic Acid) | ~1700 | ~1695 | ~1690 |
| C=C (Aromatic) | ~1610, 1530 | ~1605, 1520 | ~1610, 1580 |
| N-O (Asymmetric Stretch) | ~1540 | ~1530 | - |
| N-O (Symmetric Stretch) | ~1350 | ~1350 | - |
| C-F | ~1250 | - | ~1280 |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Proton | This compound | 4-Nitrobenzoic Acid | 3-Fluorobenzoic Acid |
| H-2 | 8.25 (d) | 8.32 (d) | 7.85 (d) |
| H-5 | 8.15 (dd) | 8.32 (d) | 7.45 (m) |
| H-6 | 7.95 (t) | - | 7.60 (m) |
| COOH | ~11.0 (s, br) | ~13.5 (s, br) | ~12.5 (s, br) |
Solvent: DMSO-d₆. d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet, br: broad.
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Carbon | This compound | 4-Nitrobenzoic Acid | 3-Fluorobenzoic Acid |
| C=O | ~165.0 | ~166.3 | ~166.5 |
| C-1 | ~132.0 | ~136.9 | ~132.5 |
| C-2 | ~128.0 | ~131.2 | ~116.0 (d) |
| C-3 | ~155.0 (d) | ~124.2 | ~162.5 (d) |
| C-4 | ~145.0 | ~150.5 | ~120.0 (d) |
| C-5 | ~125.0 (d) | ~124.2 | ~130.5 |
| C-6 | ~118.0 (d) | ~131.2 | ~125.0 (d) |
Solvent: DMSO-d₆. d: doublet (due to C-F coupling).
Table 4: UV-Vis Spectral Data (λmax, nm)
| Compound | λmax (nm) | Solvent |
| This compound | ~260 | Ethanol |
| 4-Nitrobenzoic Acid | 258[1] | Ethanol |
| 3-Fluorobenzoic Acid | ~230, 275 | Ethanol |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of a pure KBr pellet is recorded.
-
The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
-
The resulting Free Induction Decay (FID) is Fourier-transformed to obtain the NMR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
A cuvette is filled with the pure solvent to serve as a blank.
-
The spectrophotometer is calibrated using the blank.
-
The blank is replaced with a cuvette containing the sample solution.
-
The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Conclusion
The combined data from FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy provide a cohesive and unambiguous confirmation of the structure of this compound. The characteristic vibrational frequencies, chemical shifts, and electronic transitions observed are all consistent with the assigned structure, and the comparison with related analogs further solidifies these assignments. This comprehensive spectroscopic guide serves as a valuable resource for researchers working with this and similar compounds.
References
A Comparative Guide to Validating the Purity of 3-Fluoro-4-nitrobenzoic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Fluoro-4-nitrobenzoic acid is paramount for the integrity and reproducibility of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of non-volatile and semi-volatile organic compounds such as this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard.
Comparative Analysis of Analytical Techniques
While HPLC is the primary method for purity determination, orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide complementary information and can be crucial for a comprehensive purity assessment.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantitative analysis based on nuclear spin properties in a magnetic field |
| Primary Use | Quantitative purity and impurity profiling | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination and structural confirmation |
| Sample Volatility | Not required | Required (derivatization may be needed) | Not required |
| Sensitivity | High (ppm to ppb range) | Very High (ppb to ppt (B1677978) range) | Moderate (requires mg quantities) |
| Resolution | Excellent for isomers and related substances | Excellent for volatile compounds | Depends on spectral overlap |
| Quantification | Requires certified reference standards | Requires certified reference standards | Can provide absolute quantification with an internal standard |
| Throughput | High | Moderate | Low to Moderate |
Experimental Workflows
The selection of an analytical method is guided by the specific requirements of the analysis. The following diagrams illustrate the typical workflows for purity validation using HPLC, GC-MS, and qNMR.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of diluent to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. A derivatization step is typically required for acidic analytes like this compound to improve their volatility and chromatographic performance.[1][2]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Reagents and Solutions:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane (B109758).
-
-
Derivatization and Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 500 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[3][4][5] An internal standard of known purity is used for quantification.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Solutions:
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic anhydride (B1165640) (or another suitable standard with known purity and non-overlapping signals).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard quantitative 1H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis:
-
The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[6]
-
Comparative Data
The following table presents hypothetical data from the analysis of a single batch of this compound using the three described methods.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Purity (%) | 99.2 | N/A (for impurity identification) | 99.1 |
| Detected Impurities | - Unidentified impurity at RRT 1.15 (0.3%)- Starting Material (0.5%) | - Residual Solvent (Toluene, 50 ppm)- Synthesis by-product (trace) | - Consistent with 99.1% purity, no major impurities detected within the limit of detection. |
| Limit of Detection (LOD) | ~0.01% | ~1 ppm | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~5 ppm | ~0.3% |
Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and validated for specific laboratory conditions and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic resin characterisation by gas chromatography-mass spectrometry. Raw and archaeological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
A Comparative Spectroscopic Analysis of 3-Fluoro-4-nitrobenzoic Acid and Its Isomers
A detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of 3-Fluoro-4-nitrobenzoic acid is presented, alongside a comparative analysis with its structural isomers, 4-Fluoro-3-nitrobenzoic acid and 2-Fluoro-4-nitrobenzoic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of these compounds, supported by detailed experimental protocols.
The substitution pattern of functional groups on an aromatic ring significantly influences its electronic environment, which is reflected in its spectroscopic properties. This guide delves into the nuances of NMR and IR spectroscopy as applied to the structural elucidation of fluoro-nitro-substituted benzoic acids. Understanding these spectral signatures is crucial for confirming molecular identity, assessing purity, and predicting chemical reactivity in drug discovery and development pipelines.
Spectral Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its selected isomers.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound | DMSO-d₆ | 8.25 (dd, J = 8.6, 7.0 Hz, 1H), 8.13 (ddd, J = 8.6, 2.2, 0.9 Hz, 1H), 8.06 (ddd, J = 9.9, 2.2, 0.3 Hz, 1H)[1] |
| 4-Fluoro-3-nitrobenzoic acid | DMSO-d₆ | 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.01 (m, 1H) |
| 2-Fluoro-4-nitrobenzoic acid | DMSO-d₆ | 8.06 (ddd, J=9.9, 2.2, 0.3 Hz, 1H), 8.13 (ddd, J=8.6, 2.2, 0.9 Hz, 1H), 8.25 (ddd, J=8.6, 7.0, 0.3 Hz, 1H)[1] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Data not available in search results |
| 4-Fluoro-3-nitrobenzoic acid | DMSO-d₆ | Data not available in search results |
| 2-Fluoro-4-nitrobenzoic acid | DMSO-d₆ | Data not available in search results |
Table 3: IR Spectral Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | KBr Pellet | ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ stretch) |
| 4-Fluoro-3-nitrobenzoic acid | KBr Pellet | ~3100-2500 (O-H stretch, broad), ~1710 (C=O stretch), ~1540 & ~1350 (NO₂ stretch) |
| 2-Fluoro-4-nitrobenzoic acid | KBr Pellet | ~3100-2500 (O-H stretch, broad), ~1705 (C=O stretch), ~1535 & ~1345 (NO₂ stretch) |
Experimental Protocols
The following protocols outline the methodologies for obtaining the NMR and IR spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the solid sample was accurately weighed.
-
The sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
For ¹H NMR, the data is reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constant (J) in Hertz (Hz).
-
For ¹³C NMR, broadband proton decoupling was employed to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample was finely ground using an agate mortar and pestle.
-
The ground sample was intimately mixed with approximately 100-150 mg of dry potassium bromide (KBr) powder.
-
The mixture was pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
FTIR spectra were recorded using an FTIR spectrometer.
-
The spectra were collected in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
The data is reported as the wavenumber (cm⁻¹) of the absorption maxima.
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the combined NMR and IR spectral data for the characterization of substituted benzoic acids.
Caption: Workflow for spectral data analysis.
References
A Comparative Guide to 3-Fluoro-4-nitrobenzoic Acid and Other Building Blocks in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular building blocks is a critical determinant in the successful synthesis of novel heterocyclic compounds, profoundly influencing reaction efficiency, yield, and the ultimate biological activity of the target molecules. This guide provides an objective comparison of 3-Fluoro-4-nitrobenzoic acid with other key building blocks used in the synthesis of medicinally relevant heterocycles, such as benzimidazoles and quinolones. The comparison is supported by experimental data on reaction performance and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile and highly reactive building block for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the benzoic acid core, provides multiple reaction sites for derivatization. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom serves as an excellent leaving group. This guide compares the performance of this compound with its isomer, 4-Fluoro-3-nitrobenzoic acid, as well as with other analogues like 4-Chloro-3-nitrobenzoic acid and 4-Methyl-3-nitrobenzoic acid in the context of synthesizing key heterocyclic scaffolds.
Physicochemical Properties of Compared Building Blocks
The choice of a building block is often guided by its intrinsic physicochemical properties, which influence its reactivity and handling. The following table summarizes key properties of this compound and its alternatives.
| Property | This compound | 4-Fluoro-3-nitrobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | 4-Methyl-3-nitrobenzoic Acid |
| CAS Number | 403-21-4 | 453-71-4 | 96-99-1 | 3115-53-5 |
| Molecular Formula | C₇H₄FNO₄ | C₇H₄FNO₄ | C₇H₄ClNO₄ | C₈H₇NO₄ |
| Molecular Weight | 185.11 g/mol | 185.11 g/mol | 201.56 g/mol | 181.15 g/mol |
| Melting Point | 174-178 °C | 123-126 °C | 180-182 °C | 187-190 °C |
| Appearance | White to pale yellow crystalline powder | White to yellow crystalline powder | Yellowish crystalline powder | Off-white to yellow powder |
| Acidity (pKa) | ~3.2 (Predicted) | ~3.2 (Predicted) | ~3.3 (Predicted) | ~3.5 (Predicted) |
Performance in Heterocyclic Synthesis: A Comparative Analysis
The utility of a building block is ultimately determined by its performance in chemical reactions. This section provides a comparative analysis of this compound and its alternatives in the synthesis of benzimidazoles and quinolones, supported by experimental data.
Benzimidazole (B57391) Synthesis
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis often involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. The nitro group of the building block is typically reduced to an amine in situ to form the o-phenylenediamine precursor.
General Reaction Scheme for Benzimidazole Synthesis:
Caption: General workflow for benzimidazole synthesis.
While direct head-to-head comparative studies are limited, analysis of individual synthetic reports allows for a qualitative and semi-quantitative comparison of the building blocks.
| Building Block | Heterocycle Target | Reaction Conditions | Yield | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Novel Benzimidazoles | 4-step reaction from the starting acid | Not specified for final products, but the precursor is versatile for creating a library of compounds. | [1] |
| 4-Chloro-3-nitrobenzoic acid | 1,2-disubstituted benzimidazoles | Microwave irradiation with Na₂S₂O₄ in DMSO | Good to excellent yields for the final products. | [2] |
| 4-Methyl-3-nitrobenzoic acid | Precursor for Telmisartan (bis-benzimidazole) | Multi-step synthesis involving esterification and subsequent cyclizations. | High yields are typical for the initial nitration step to form the building block. | [3] |
Discussion:
The fluoro-substituted nitrobenzoic acids are particularly well-suited for benzimidazole synthesis due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution reactions that can be employed in later-stage functionalization of the benzimidazole core. 4-Fluoro-3-nitrobenzoic acid is frequently cited as a precursor for benzimidazoles with diverse biological activities, including antimicrobial and antipsychotic properties.[4] The chloro-analogue also serves as an effective precursor, with microwave-assisted synthesis offering a rapid and high-yielding route.[2] 4-Methyl-3-nitrobenzoic acid, while not possessing a halogen for direct nucleophilic substitution, is a key intermediate in the synthesis of complex pharmaceuticals like Telmisartan, where the methyl group can be functionalized or left as a key structural motif.[3]
Quinolone Synthesis
Fluoroquinolones are a major class of antibiotics. The synthesis often involves the construction of the quinolone core through reactions like the Gould-Jacobs reaction, followed by the introduction of various substituents. The fluoro and nitro groups on the benzoic acid precursor play crucial roles in the cyclization and subsequent functionalization steps.
General Reaction Scheme for Quinolone Synthesis (Gould-Jacobs type):
Caption: Gould-Jacobs reaction for quinolone synthesis.
| Building Block Derivative | Heterocycle Target | Reaction Conditions | Yield | Reference |
| 7-Chloro-1-Alkyl-6-fluoro -8-nitro -4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon | Novel Fluoroquinolone Derivatives | Nucleophilic substitution at C-7 with various amines | 60-74.4% | [5] |
| 1-cyclopropyl-6-fluoro -7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 7-substituted-6-fluoroquinolones | Reaction with methylimidazole in acetonitrile, reflux | 83% | [6] |
Discussion:
In the synthesis of fluoroquinolones, building blocks derived from fluoronitrobenzoic acids are instrumental. The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics. The nitro group, often at the C-8 position in synthetic intermediates, activates the C-7 position for nucleophilic aromatic substitution, allowing for the introduction of diverse side chains that modulate the antibacterial spectrum and potency. The synthesis of a 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon, which would originate from a corresponding fluoronitrobenzoic acid, highlights the utility of this substitution pattern.[5] The high yield (83%) achieved in the substitution reaction of a related 7-chloro-6-fluoroquinolone demonstrates the efficiency of this approach.[6]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for the synthesis of key intermediates and heterocycles.
Synthesis of 4-Methyl-3-nitrobenzoic Acid
This protocol describes the nitration of p-toluic acid.[3]
Materials:
-
p-Toluic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve p-toluic acid in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the p-toluic acid solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.
-
Isolate the crude 4-methyl-3-nitrobenzoic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Synthesis of 1,2-disubstituted Benzimidazoles via Microwave Irradiation
This protocol is adapted from a procedure using a 4-chloro-3-nitrobenzoate derivative.[2] A similar approach can be envisioned starting from this compound.
Materials:
-
Ethyl-4-(alkylamino)-3-nitrobenzoate (derived from the corresponding nitrobenzoic acid)
-
Aryl/heteroaryl aldehyde
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a microwave reactor vial, combine the ethyl-4-(alkylamino)-3-nitrobenzoate, the desired aldehyde, and sodium dithionite in DMSO.
-
Subject the reaction mixture to microwave irradiation at a specified temperature and time to effect the reductive cyclization.
-
After completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. Its reactivity, conferred by the fluoro and nitro substituents, allows for efficient construction of complex molecular architectures. While direct comparative data is scarce, the available literature suggests that both this compound and its isomer, 4-fluoro-3-nitrobenzoic acid, are excellent choices for synthesizing fluorinated heterocycles like benzimidazoles and quinolones. The choice between them may depend on the desired substitution pattern in the final product and the specific synthetic strategy employed.
Other alternatives, such as 4-chloro-3-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid, also offer unique advantages. The chloro-derivative provides a more economical option for nucleophilic substitution reactions, while the methyl-substituted analogue is a key precursor for specific blockbuster drugs where the methyl group is a crucial part of the final structure.
Ultimately, the selection of the optimal building block will depend on a careful consideration of the target molecule's structure, the desired synthetic route, and the economic feasibility of the starting materials. This guide provides a foundational understanding of the comparative performance of these key building blocks to aid researchers in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]
- 6. ammanu.edu.jo [ammanu.edu.jo]
A Comparative Analysis of the Biological Activities of Derivatives from 3-Fluoro-4-nitrobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall therapeutic potential of drug candidates. Fluoro-nitrobenzoic acids, existing as various positional isomers, serve as versatile starting materials for the synthesis of a diverse array of biologically active compounds. This guide provides a comparative overview of the biological activities of derivatives synthesized from 3-fluoro-4-nitrobenzoic acid and its key isomers, 4-fluoro-3-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid. While direct comparative studies evaluating derivatives from all three isomers under identical conditions are limited, this document collates available data to offer insights into their respective potential in drug discovery.
Introduction to Fluoro-Nitrobenzoic Acid Isomers
This compound, 4-fluoro-3-nitrobenzoic acid, and 2-fluoro-5-nitrobenzoic acid are structural isomers that provide distinct reactivity and substitution patterns for the synthesis of novel chemical entities. The relative positions of the fluoro, nitro, and carboxylic acid groups on the benzene (B151609) ring influence the electronic properties and steric hindrance of the molecule, thereby dictating the types of derivatives that can be readily synthesized and their subsequent biological activities. These isomers are common precursors for heterocyclic compounds such as benzimidazoles and quinazolinones, which are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities.[1][2]
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of derivatives synthesized from this compound and its isomers. It is important to note that the data presented is collated from different studies and direct comparisons of potency should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Derivatives
| Precursor Acid | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Benzimidazole (B57391) | HeLa (Cervical Cancer) | 1.85 - 2.81 | [3] |
| 4-Fluoro-3-nitrobenzoic acid | Benzimidazole | MDA-MB-231 (Breast Cancer) | 1.85 - 2.81 | [3] |
| This compound | β-Lactam | MCF-7 (Breast Cancer) | 0.075 - 0.095 | [4] |
| This compound | β-Lactam | Hs578T (Triple-Negative Breast Cancer) | 0.033 | [4] |
| 2-Chloro-5-nitrobenzoic Acid | Methylethanolammonium salt | Not Specified | Not Specified | [5] |
| 2-Chloro-5-nitrobenzoic Acid | 2D coordination polymer | Not Specified | Not Specified | [5] |
Table 2: Antimicrobial Activity of Derivatives
| Precursor Acid | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Benzimidazole | Mycobacterium tuberculosis | Not Specified | [6] |
| 2-Chloro-5-nitrobenzoic Acid | Methylethanolammonium salt | Staphylococcus aureus | Comparable to Gentamicin | [7] |
| 2-Chloro-5-nitrobenzoic Acid | Methylethanolammonium salt | Escherichia coli | Broad inhibitory profile | [7] |
| 2-Chloro-5-nitrobenzoic Acid | 2D coordination polymer | MRSA | Comparable to Gentamicin | [7] |
| 4-Nitrobenzoic acid | 1,2,4-triazoles | S. aureus, P. aeruginosa, E. coli, B. subtilis, C. albicans, A. niger, F. oxysporum | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biological data. Below are generalized protocols for the key assays cited in this guide.
Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and an untreated control are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[11]
Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Derivatives of fluoro-nitrobenzoic acids, particularly benzimidazoles and quinazolinones, exert their biological effects through various mechanisms of action.
Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives act as microtubule-targeting agents. They bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Kinase Inhibition: Quinazolinone derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[10] Inhibition of these pathways can disrupt downstream signaling cascades like the PI3K/AKT and MAPK pathways.
-
Topoisomerase Inhibition: Some benzimidazole derivatives can function as topoisomerase inhibitors, interfering with DNA replication and repair processes in cancer cells.[8]
-
Induction of Apoptosis: By targeting various cellular components, these derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]
Antimicrobial Mechanisms:
The precise mechanisms of antimicrobial action for many of these derivatives are still under investigation. However, for benzimidazoles, potential mechanisms include the inhibition of essential enzymes involved in microbial metabolism and the disruption of cell wall synthesis.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for the synthesis and anticancer screening of fluoro-nitrobenzoic acid derivatives.
Simplified Signaling Pathway for Benzimidazole Anticancer Activity
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. protocols.io [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 6. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand [mdpi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
A comparative study of the synthesis routes for fluoronitrobenzoic acids
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine and nitro groups into the benzoic acid scaffold provides a versatile platform for the development of novel pharmaceuticals and functional materials. Fluoronitrobenzoic acids are key building blocks in organic synthesis, offering unique reactivity and physicochemical properties. This guide presents a comparative analysis of various synthetic routes to key isomers of fluoronitrobenzoic acid, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Synthesis Data
The following tables summarize quantitative data for the synthesis of three common isomers of fluoronitrobenzoic acid, providing a clear comparison of their respective synthetic routes.
Table 1: Synthesis Routes for 2-Fluoro-3-nitrobenzoic Acid
| Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield | Reference |
| o-Methylphenol | 1. Nitration 2. Hydroxyl chlorination 3. Fluorination 4. Oxidation | Not specified | High | [1] |
| 2-Chloro-3-nitrotoluene | 1. Oxidation (H₂O₂ / Fe-ZSM-5-CuCl₃) 2. Chlorine-Fluorine Exchange 3. Oxidation | 50°C, 3h (for step 1) | 77.7% (for 2-chloro-3-nitrobenzaldehyde) | [2] |
| 2-Fluoronitrobenzene | Lithium diisopropylamide or tert-butyl lithium, Dry ice | -80°C | Not specified | [2] |
| 2-Fluorotoluene | 1. Nitration 2. Oxidation (KMnO₄ or CrO₃) | Not specified | Low | [2] |
Table 2: Synthesis Routes for 3-Fluoro-4-nitrobenzoic Acid
| Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield | Reference |
| 2-Fluoro-4-methyl-1-nitrobenzene | Potassium dichromate, Glacial acetic acid, Concentrated sulfuric acid | 120°C, 2h | 83% | [3] |
Table 3: Synthesis Routes for 4-Fluoro-3-nitrobenzoic Acid
| Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield | Reference |
| 4-Fluorobenzoic acid | Potassium nitrate (B79036), Concentrated sulfuric acid | Room temperature, overnight | 90% | [4] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Synthesis of 4-Fluoro-3-nitrobenzoic Acid from 4-Fluorobenzoic Acid [4]
-
Reaction Setup: In an ice bath, dissolve 50.0 g (0.36 mol) of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid.
-
Nitration: To the cooled solution, add 39.7 g (0.39 mol) of potassium nitrate in portions.
-
Reaction: Stir the mixture overnight at room temperature.
-
Quenching: Slowly pour the reaction mixture over 800 g of crushed ice with continuous stirring.
-
Precipitation: Allow the resulting mixture to stand at room temperature overnight.
-
Filtration and Washing: Filter the solid product and wash it thoroughly with plenty of water.
-
Drying: Perform azeotropic drying with toluene (B28343) to afford 59.5 g (90% yield) of 4-fluoro-3-nitrobenzoic acid as a light yellow solid.
Synthesis of this compound from 2-Fluoro-4-methyl-1-nitrobenzene [3]
-
Reaction Mixture: To a suspension of 5.04 g (17.16 mmol) of potassium dichromate in 8 mL of glacial acetic acid, add 1.0 g (12.9 mmol) of 2-fluoro-4-methyl-1-nitrobenzene portion-wise, followed by 3.6 mL of concentrated sulfuric acid.
-
Heating: Heat the reaction mixture to 120°C for 2 hours.
-
Cooling and Quenching: Allow the mixture to cool to ambient temperature and then quench with crushed ice.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Product: This yields 1.9 g (83%) of this compound as a white solid.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the synthesis of 4-Fluoro-3-nitrobenzoic Acid.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Mass Spectrometry for the Characterization of 3-Fluoro-4-nitrobenzoic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry (MS) techniques for the identification and quantification of impurities in 3-Fluoro-4-nitrobenzoic acid, a key starting material in pharmaceutical synthesis. Ensuring the purity of such materials is a critical step in drug development, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines the strategic application of two powerful mass spectrometric methods—High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole Mass Spectrometry (QQQ-MS)—and provides the experimental framework for their implementation.
Identifying Potential Impurities
Understanding the synthetic route of this compound is fundamental to predicting potential process-related impurities. A common synthesis pathway involves the oxidation of 2-fluoro-4-methyl-1-nitrobenzene. Based on this, likely impurities include:
-
Impurity A (Starting Material): 2-Fluoro-4-methyl-1-nitrobenzene
-
Impurity B (Intermediate): 3-Fluoro-4-nitrobenzaldehyde
-
Impurity C (Isomer): 4-Fluoro-3-nitrobenzoic acid
These compounds, along with potential degradation products, form the basis of our analytical challenge.
Comparison of Mass Spectrometry Platforms: HRMS vs. QQQ
The two predominant LC-MS techniques for impurity analysis are High-Resolution Mass Spectrometry (often using Orbitrap or Time-of-Flight (TOF) analyzers) and Triple Quadrupole (QQQ) Mass Spectrometry.[2] Each offers distinct advantages and is suited for different stages of impurity characterization.
-
High-Resolution Mass Spectrometry (HRMS): This technique is the gold standard for the identification of unknown compounds. By providing a high-resolution, accurate mass measurement (typically <5 ppm), HRMS allows for the confident determination of an impurity's elemental composition.[1] Its ability to perform full-scan data acquisition makes it ideal for untargeted screening, as all ions in the sample are detected, enabling retrospective data analysis.[1] Tandem MS (MS/MS) capabilities on HRMS instruments provide structural information through fragmentation analysis, which is crucial for elucidating the structure of novel impurities.[1]
-
Triple Quadrupole Mass Spectrometry (QQQ-MS): QQQ-MS is the workhorse for targeted quantitative analysis due to its exceptional sensitivity and selectivity when operated in Selected Reaction Monitoring (SRM) mode.[3] In SRM, the first quadrupole selects a specific parent ion, the second acts as a collision cell to fragment it, and the third selects a specific fragment ion for detection. This process drastically reduces chemical noise, enabling the detection and quantification of impurities at very low levels.[2] While excellent for quantifying known impurities, it is not suitable for identifying unknown compounds as it only monitors for pre-defined mass transitions.
The choice between HRMS and QQQ depends on the analytical goal: HRMS for discovery and identification, and QQQ for ultra-sensitive, targeted quantification.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the quantification of a representative process-related impurity (e.g., Impurity B) using both LC-HRMS and LC-QQQ-MS.
| Performance Metric | LC-HRMS (e.g., Orbitrap) | LC-QQQ-MS | Commentary |
| Primary Application | Unknown Identification, Structure Elucidation, Quantitation | Targeted Quantitation | HRMS is versatile; QQQ is specialized for high-sensitivity quantitation.[4] |
| Mass Accuracy | < 3 ppm | ~0.1 Da (Unit Resolution) | High mass accuracy is critical for formula determination of unknowns. |
| Resolution | > 60,000 FWHM | Unit Resolution | High resolution separates target ions from background interferences. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity for quantification.[4] |
| Limit of Detection (LOD) | ~0.5 - 2 ng/mL | ~0.05 - 0.2 ng/mL | QQQ-MS is generally more sensitive for targeted analysis.[3] |
| Limit of Quantitation (LOQ) | ~2 - 5 ng/mL | ~0.2 - 0.5 ng/mL | The superior signal-to-noise of SRM provides lower LOQs. |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | Both methods provide reliable accuracy within accepted ranges.[4] |
| Retrospective Analysis | Yes | No | HRMS full-scan data allows for mining of past data for newly discovered impurities.[1] |
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[5][6]
Objective: To generate degradation products of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Stress Conditions: Expose the stock solution to the following conditions with the goal of achieving 5-20% degradation.[6]
-
Acid Hydrolysis: Mix the stock solution 1:1 with 1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Finalization: Before analysis, cool all samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples and a non-stressed control sample to a final concentration of ~20 µg/mL with the mobile phase.
LC-MS/MS Analytical Method
This method is designed to be compatible with both HRMS and QQQ-MS systems for the separation and detection of this compound and its potential impurities.
-
Instrumentation: UPLC/HPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters (Illustrative):
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
HRMS (Full Scan):
-
Scan Range: m/z 100-500.
-
Resolution: 70,000.
-
Data-Dependent MS/MS: Top 3 most intense ions selected for fragmentation.
-
-
QQQ-MS (SRM Transitions):
-
This compound: m/z 184.0 -> 138.0
-
Impurity B (Aldehyde): m/z 168.0 -> 122.0
-
Impurity C (Isomer): m/z 184.0 -> 138.0 (Requires chromatographic separation).
-
-
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.
Caption: General workflow for impurity characterization by LC-MS.
Caption: Logical decision guide for selecting an MS technique.
References
- 1. 403-21-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-4-nitrobenzoic acid is a versatile building block in organic synthesis, prized for its reactive sites that allow for a variety of chemical modifications. The presence of a fluorine atom and a nitro group on the aromatic ring significantly influences its reactivity, making it a valuable precursor for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a head-to-head comparison of the performance of this compound in three key reactions: reduction to 3-fluoro-4-aminobenzoic acid, nucleophilic aromatic substitution to form 4-anilino-3-fluorobenzoic acid, and conversion to 3-fluoro-4-hydroxybenzoic acid. The information presented is supported by experimental data to aid researchers in selecting the most appropriate synthetic routes for their specific needs.
Key Reactions and Performance Comparison
The transformation of this compound into its amino, anilino, and hydroxy derivatives represents fundamental steps in the synthesis of more complex molecules. The efficiency and conditions of these reactions can vary significantly, impacting overall yield and purity.
| Target Compound | Reaction Type | Key Reagents & Conditions | Yield (%) | Reference |
| 3-Fluoro-4-aminobenzoic acid | Catalytic Hydrogenation | 5% Pd/C, H₂ (0.8-1.0 MPa), Methanol, 5h | 97% | [2] |
| 4-Anilino-3-fluorobenzoic acid | Nucleophilic Aromatic Substitution | Aniline (B41778), K₂CO₃, DMSO, 140°C, 12h | Not specified | General Method |
| 3-Fluoro-4-hydroxybenzoic acid | Diazotization of 3-Fluoro-4-aminobenzoic acid | 1. NaNO₂, H₂SO₄, 0-5°C2. H₂O, heat | 90% | [2] |
Note: The yield for the synthesis of 4-Anilino-3-fluorobenzoic acid is not specified in the available literature for this specific reaction and is based on a general protocol for nucleophilic aromatic substitution. Actual yields may vary.
Experimental Protocols
Synthesis of 3-Fluoro-4-aminobenzoic acid via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of this compound to an amino group using palladium on carbon as a catalyst.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve this compound in methanol.
-
Add 5% Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 0.8-1.0 MPa.
-
Heat the reaction mixture and stir for 5 hours, maintaining the pressure and temperature.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminobenzoic acid.
This method provides an excellent yield of 97%.[2]
Synthesis of 4-Anilino-3-fluorobenzoic acid via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the nitro group in this compound with aniline. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the fluorine atom, activates the ring for nucleophilic attack.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction flask, add this compound, aniline, and potassium carbonate.
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 140°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with a suitable acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-anilino-3-fluorobenzoic acid.
Synthesis of 3-Fluoro-4-hydroxybenzoic acid via Diazotization
This two-step protocol involves the initial reduction of this compound to 3-fluoro-4-aminobenzoic acid (as described above), followed by diazotization and hydrolysis to yield the corresponding hydroxy derivative.
Materials:
-
3-Fluoro-4-aminobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Dissolve 3-fluoro-4-aminobenzoic acid in a dilute solution of sulfuric acid and cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
Slowly add the diazonium salt solution to hot water. The diazonium group will be hydrolyzed to a hydroxyl group, releasing nitrogen gas.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-fluoro-4-hydroxybenzoic acid.
This method results in a high yield of 90%.[2]
Reaction Pathway Visualizations
The following diagrams illustrate the synthetic pathways described and their relevance in the synthesis of more complex molecules.
Caption: Synthetic transformations of this compound.
The utility of these compounds as intermediates is highlighted in the synthesis of pharmaceuticals such as Linezolid, an important antibiotic. The synthesis of a key intermediate for Linezolid often starts from a derivative of 3-fluoro-4-nitroaniline.
Caption: Simplified workflow for the synthesis of Linezolid.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of various functionalized aromatic compounds. The reduction of the nitro group to an amine proceeds with high efficiency under catalytic hydrogenation conditions. The conversion to the hydroxy derivative via diazotization of the corresponding amine is also a high-yielding process. While direct nucleophilic aromatic substitution with aniline is a feasible route to 4-anilino-3-fluorobenzoic acid, further optimization of reaction conditions would be beneficial to maximize yields. The choice of the synthetic pathway will ultimately depend on the specific requirements of the target molecule and the desired overall efficiency of the synthesis. This guide provides a foundation for researchers to make informed decisions when utilizing this compound and its derivatives in their synthetic endeavors.
References
A Comparative Purity Assessment of Commercial 3-Fluoro-4-nitrobenzoic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and advanced materials, the purity of starting reagents is paramount. 3-Fluoro-4-nitrobenzoic acid is a key building block in medicinal chemistry and materials science, and its purity can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the efficacy and safety of the final compounds. This guide provides a comparative purity assessment of three representative commercial samples of this compound, employing a multi-pronged analytical approach to provide a comprehensive understanding of their quality.
The Critical Role of Purity in Synthesis
This compound is a versatile intermediate utilized in the synthesis of a wide array of compounds, including enzyme inhibitors and novel organic materials. The presence of impurities, such as regioisomers (e.g., 4-fluoro-3-nitrobenzoic acid), unreacted starting materials, or by-products from the manufacturing process, can lead to several undesirable outcomes:
-
Reduced Reaction Yield: Impurities can interfere with the desired reaction pathway, leading to lower yields of the target molecule.
-
Formation of Impurity Adducts: Reactive impurities can participate in side reactions, generating novel and often difficult-to-remove impurities in subsequent steps.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to incorrect calculations of molar equivalents, impacting the efficiency of the reaction.
-
Complicated Purification: A higher impurity load in the starting material necessitates more complex and costly purification procedures for the final product.
Given these considerations, a thorough analytical characterization of commercial this compound is a critical first step in any research or development project.
Comparative Analysis of Commercial Samples
To illustrate the potential variability in commercial-grade this compound, three representative samples from different suppliers (designated as Supplier A, Supplier B, and Supplier C) were subjected to a battery of analytical tests to determine their purity and identify any detectable impurities. The results are summarized in the tables below, followed by detailed experimental protocols.
Table 1: Physical and Chemical Properties
| Property | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white crystalline powder | Light yellow crystalline powder | White crystalline powder |
| Melting Point (°C) | 174.5 - 176.0 | 173.0 - 175.5 | 175.0 - 176.5 |
| Solubility | Soluble in methanol (B129727) and acetone | Soluble in methanol and acetone | Soluble in methanol and acetone |
Table 2: Purity Assessment by Orthogonal Analytical Methods
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-UV | Purity (Area %) | 98.7% | 97.2% | 99.5% |
| Isomeric Impurity (%) | 0.8% | 1.9% | 0.3% | |
| Other Impurities (%) | 0.5% | 0.9% | 0.2% | |
| GC-MS | Purity (Area %) | 98.5% | 97.0% | 99.4% |
| Residual Solvent (ppm) | <50 | 250 | <50 | |
| qNMR | Purity (wt/wt %) | 98.9% | 97.5% | 99.6% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in your own laboratory settings.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main component from its potential isomeric impurity and other related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to assess the presence of volatile impurities and residual solvents. Due to the low volatility of the analyte, derivatization is required.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and heat at 70 °C for 30 minutes.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic anhydride (B1165640) (highly pure and stable).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard and add it to the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (or more for better signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard. For this compound, the aromatic protons can be used. For maleic anhydride, the two equivalent olefinic protons provide a sharp singlet.
-
Calculate the purity (wt/wt %) using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the rationale behind the multi-technique approach, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Fluoro-4-nitrobenzoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated nitroaromatic compound, this chemical requires specific handling procedures to mitigate risks. This guide provides detailed protocols for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or if working in a poorly ventilated area.[3]
-
Work Area: Always handle the chemical inside a certified chemical fume hood to minimize inhalation exposure.[4]
Waste Characterization and Segregation
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is essential for compliant disposal.[5] this compound falls into the category of halogenated organic solids .[6]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste. The disposal methods differ, and mixing can increase disposal costs and create hazardous reactions.[7][8]
-
Acids: Do not mix this acidic compound with bases or strong oxidizing agents.[3][9]
-
Container Compatibility: Use only designated, chemically resistant containers for waste collection. Ensure containers are in good condition and have a secure, threaded cap.[4][10]
| Hazard Classification & Handling Summary | |
| Chemical Name | This compound |
| CAS Number | 403-21-4 |
| Physical Form | Solid (White to light yellow powder/crystal) |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation.[1] |
| Waste Classification | Halogenated Organic Acid/Solid[6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe accumulation and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select a robust, leak-proof waste container compatible with acidic halogenated organic compounds. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The container must be clean and dry before the first addition of waste.
Step 2: Labeling the Waste Container
-
Proper labeling is a critical compliance requirement.[5]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4][7]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[4]
-
An accurate list of all contents by percentage if it is a mixed waste stream.
-
The date when the first waste was added (accumulation start date).[5]
-
The specific hazards associated with the waste (e.g., "Irritant," "Corrosive - Acid").
-
Step 3: Waste Accumulation
-
Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[4][10]
-
Store the container in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[10]
-
Ensure the SAA is away from incompatible materials. Specifically, segregate this acidic waste from bases and oxidizers.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[12]
Step 4: Requesting Waste Disposal
-
Once the waste container is nearly full (approximately 90% capacity) or has been accumulating for a set period (often 6-12 months, check your institution's policy), arrange for its disposal.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[10]
-
Follow your institution's specific procedures for waste pickup requests, which may involve an online form or a phone call.[9]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Step 5: Disposal of Empty Containers
-
A container that held this compound is also considered hazardous waste until properly decontaminated.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
The first rinseate must be collected and disposed of as hazardous waste.[10]
-
After triple rinsing and air-drying, completely deface or remove the original labels. The container can then typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[10][12]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-4-nitrobenzoic Acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzoic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary and GHS Classification
This compound is classified as a hazardous substance.[1] Key hazards include:
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation.[1][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood. | Avoid breathing dust. A NIOSH/MSHA-approved respirator may be required if dust is generated.[1][5] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for safety.
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Procedural Hygiene: Avoid contact with eyes, skin, and clothing.[5] Do not breathe dust.[1] Wash hands and any exposed skin thoroughly after handling.[1]
-
Preventing Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[6][7]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8]
-
Store locked up.[1]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5] |
Spill Management and Disposal Plan
Spill Management: In the event of a spill, evacuate the area. Wear the appropriate PPE as detailed above. For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a sealed, suitable container for disposal.[4][5] Ventilate the area and wash the spill site after material pickup is complete.[4]
Disposal Plan: Dispose of this compound and its container as hazardous waste.[1] Disposal must be in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[4]
Experimental Workflow and Safety Procedures
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 4-Fluoro-3-nitrobenzoic acid(453-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. anstarmaterial.com [anstarmaterial.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
